(R)-1-benzyl-5-methyl-1,4-diazepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R)-1-benzyl-5-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUKENLCKCHQX-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-benzyl-5-methyl-1,4-diazepane
This technical guide provides a comprehensive overview of the chemical and biological properties of (R)-1-benzyl-5-methyl-1,4-diazepane, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Identification
This compound is a chiral cyclic diamine that serves as a valuable building block in synthetic organic chemistry, notably as a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant.[1][2] Its structure features a seven-membered diazepane ring with a benzyl group at the 1-position and a methyl group at the 5-position, conferring stereochemistry to the molecule.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | [3] |
| Synonyms | This compound, (5R)-1-Benzyl-5-methyl-1,4-diazepane | [2] |
| CAS Registry Number | 1620097-06-4 | [3] |
| Molecular Formula | C₁₃H₂₀N₂ | [2] |
| Molecular Weight | 204.32 g/mol | [2] |
| Physical Form | Light yellow to yellow liquid | [3] |
| Storage Temperature | Room Temperature | [3] |
Synthesis and Purification
A practical synthetic route to this compound has been developed, primarily for its use as an intermediate. The synthesis generally involves the formation of the diazepane ring followed by the introduction of the benzyl and methyl groups.
Experimental Protocol: Synthesis of this compound[1]
A detailed synthesis is described as part of the total synthesis of Suvorexant. A key step involves the reduction of the corresponding diazepanedione precursor.
Step 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione This intermediate is prepared from (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate through deprotection and subsequent intramolecular cyclization.
Step 2: Reduction to this compound A solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.40 g, 6.0 mmol) in 60 mL of tetrahydrofuran (THF) at 0 °C is treated with lithium aluminum hydride (LiAlH₄) (1.36 g, 36.0 mmol) in batches. The reaction mixture is then slowly warmed to room temperature and stirred for an additional 4 hours.
Work-up and Purification: The reaction is carefully quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired this compound.
Below is a generalized workflow for the synthesis and purification.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques.
Table 2: Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons, the diazepane ring protons, and the methyl group protons. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group and the aliphatic carbons of the diazepane ring and methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the diazepane ring. |
| Chiral HPLC | A single major peak confirming the enantiomeric purity of the (R)-enantiomer. |
Biological Activity and Signaling Pathways
This compound and its derivatives have been investigated for their biological activities, with a focus on their interactions with central nervous system (CNS) receptors.
Interaction with GABA-A Receptors
Derivatives of 1,4-diazepane are known to modulate the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the CNS. Binding to these receptors enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in a calming or anxiolytic effect.
Interaction with Sigma-1 (σ₁) Receptors
Computational studies have suggested that 1,4-diazepane derivatives may also interact with sigma-1 (σ₁) receptors. These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling, ion channel function, and cellular stress responses.
Safety and Handling
This compound is intended for research use only. Appropriate safety precautions should be taken when handling this compound.
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330: Rinse mouth. | |
| P337+P313: If eye irritation persists: Get medical advice/attention. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a chiral intermediate with significant applications in medicinal chemistry. Its synthesis is well-established, and its biological activity profile suggests potential for the development of novel therapeutics targeting the central nervous system. Further research into its specific interactions with GABA-A and sigma-1 receptors will be crucial in elucidating its full pharmacological potential. This guide provides a foundational understanding of its chemical properties, synthesis, and biological context to aid in future research and development endeavors.
References
An In-Depth Technical Guide to (R)-1-benzyl-5-methyl-1,4-diazepane (CAS: 1620097-06-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-benzyl-5-methyl-1,4-diazepane, with CAS number 1620097-06-4, is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry. It serves as a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1][2] This technical guide provides a comprehensive overview of the compound's chemical properties, detailed synthetic protocols, and its pivotal role in the manufacturing of Suvorexant.
Chemical and Physical Properties
This compound is a substituted diazepane with a benzyl group at the 1-position and a methyl group at the 5-position, featuring a chiral center at the C5 carbon. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1620097-06-4 | [2][3] |
| Molecular Formula | C₁₃H₂₀N₂ | [2] |
| Molecular Weight | 204.31 g/mol | [2] |
| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | [4] |
| SMILES | C[C@@H]1CCN(CC2=CC=CC=C2)CCN1 | [2] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [2] |
| logP | 1.8704 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
| Purity | ≥97% | [2] |
| Storage | 4°C, protect from light | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a key step in the overall synthesis of Suvorexant. Several synthetic routes have been developed, often involving the formation of the diazepane ring followed by the introduction of the benzyl and methyl groups.[4] A common approach involves the reduction of a diazepanone intermediate.
Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (Intermediate 4)
A precursor to the target molecule is the dione, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione. A detailed experimental protocol for its synthesis is provided below:
Procedure:
-
To a solution of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate (3) in methanol, add sodium methoxide.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify the crude product by silica gel column chromatography to yield (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (4).
Synthesis of this compound (6)
The final step to obtain the target compound is the reduction of the dione intermediate.
Procedure:
-
To a solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (4) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Filter the resulting mixture and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to provide the crude this compound (6).
Role in the Synthesis of Suvorexant
This compound is a pivotal intermediate in the multi-step synthesis of Suvorexant. The following diagram illustrates the workflow from the diazepane intermediate to the final active pharmaceutical ingredient.
Caption: Synthetic workflow from this compound to Suvorexant.
Biological Activity and Applications
While this compound is primarily utilized as a synthetic intermediate, compounds within the diazepane class are known to exhibit a range of biological activities, often targeting the central nervous system.[4] Some derivatives have shown potential anxiolytic and antioxidant properties in preclinical studies.[4] However, the primary application of this specific compound remains its role as a key building block in the production of Suvorexant, a medication for insomnia.[1]
Conclusion
This compound is a well-characterized chiral intermediate with a critical role in pharmaceutical manufacturing. Its synthesis is a key step in the production of Suvorexant, and the methodologies for its preparation are well-established. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this compound is essential for the efficient production of this important therapeutic agent. Further research into other potential biological activities of this and related diazepane derivatives could open new avenues for drug discovery.
References
An In-depth Technical Guide on the Molecular Structure of (R)-1-benzyl-5-methyl-1,4-diazepane
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of (R)-1-benzyl-5-methyl-1,4-diazepane. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Stereochemistry
This compound is a chiral heterocyclic compound with the molecular formula C₁₃H₂₀N₂. Its structure consists of a seven-membered 1,4-diazepane ring, which is substituted at the 1-position with a benzyl group and at the 5-position with a methyl group. The stereochemical descriptor "(R)" indicates the absolute configuration at the chiral center, the carbon atom at the 5-position, where the methyl group is attached. This specific stereoisomer is a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant.
The IUPAC name for this compound is (5R)-1-benzyl-5-methyl-1,4-diazepane. The numbering of the diazepane ring begins at one of the nitrogen atoms, proceeds around the ring, and the substituents are named and numbered accordingly.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂ | [1] |
| Molecular Weight | 204.32 g/mol | [2] |
| CAS Number | 1620097-06-4 | [1][2][3] |
| Appearance | Light yellow to yellow liquid | |
| Predicted LogP | 2.5 - 3.0 | [3] |
| Predicted Topological Polar Surface Area (TPSA) | ~28 Ų | [3] |
| Predicted Number of Hydrogen Bond Donors | 1 | [3] |
| Predicted Number of Hydrogen Bond Acceptors | 2 | [3] |
| Predicted Number of Rotatable Bonds | 3 | [3] |
Note: Most of the physicochemical properties listed are predicted values from computational models, as extensive experimental data for this specific intermediate is not widely published.
Experimental Protocols
The synthesis of this compound is a multi-step process. Below are the detailed experimental protocols for the synthesis of the key intermediate, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, and its subsequent reduction to the final product.
Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
This protocol is adapted from a similar synthesis of suvorexant intermediates.
Materials:
-
(R)-Methyl-3-(N-benzyl-2-((tert-butoxycarbonyl)amino)acetamido)butyrate
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Sodium hydride (NaH)
Procedure:
-
A solution of (R)-Methyl-3-(N-benzyl-2-((tert-butoxycarbonyl)amino)acetamido)butyrate (10 mmol) in dichloromethane (10 ml) is prepared in a flask.
-
To this solution, add a dichloromethane solution (40 ml) containing 20% trifluoroacetic acid.
-
The reaction mixture is stirred at 25 °C for 6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dry toluene (50 ml).
-
Sodium hydride (15 mmol) is added to the solution.
-
The mixture is heated to 110 °C and stirred overnight under a nitrogen atmosphere.
-
After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione as a white solid. The reported yield for a similar process is 91%.
Synthesis of this compound
This protocol describes the reduction of the corresponding diazepane-2,5-dione.
Materials:
-
(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
3M Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of (R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione (10 mmol) in anhydrous tetrahydrofuran (100 ml) is prepared.
-
In a separate flask under an ice-water bath, lithium aluminum hydride (60 mmol) is added.
-
The solution of the diazepane-2,5-dione is added portionwise to the LiAlH₄ suspension.
-
The reaction mixture is stirred at 25 °C overnight.
-
After the reaction is complete, the mixture is cooled to 0 °C and quenched by the dropwise addition of 15 ml of 2M HCl solution.
-
The mixture is then basified by the addition of 20 ml of 3M sodium hydroxide solution.
-
The layers are separated, and the aqueous phase is extracted twice with dichloromethane.
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.
Characterization Data:
-
Mass Spectrometry (ESI-MS): m/z 205.10 ([M+H]⁺).[4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.31-7.15 (m, 5H), 3.74-3.56 (m, 3H), 3.29 (t, J = 6.6 Hz, 2H), 3.04-2.94 (m, 2H), 2.85-2.76 (m, 1H), 2.59 (dd, J = 15.5, 3.3 Hz, 1H), 2.23-2.11 (m, 1H), 1.92-1.80 (m, 1H), 1.02 (d, J = 6.3 Hz, 3H).[4]
Biological Relevance and Application
The primary significance of this compound in the pharmaceutical industry is its role as a crucial chiral building block in the synthesis of Suvorexant (Belsomra®). Suvorexant is a dual orexin receptor antagonist (DORA) used for the treatment of insomnia.[5]
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[6][7] By antagonizing these receptors, Suvorexant suppresses the wake-promoting signals in the brain, thereby facilitating the onset and maintenance of sleep.[5]
Signaling Pathway of Suvorexant
The following diagram illustrates the mechanism of action of Suvorexant.
Caption: Mechanism of action of Suvorexant as a dual orexin receptor antagonist.
Conclusion
This compound is a structurally important chiral intermediate with direct applications in the synthesis of complex pharmaceutical agents like Suvorexant. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis. The understanding of its role in the development of novel therapeutics for sleep disorders highlights the importance of such chiral building blocks in modern drug discovery.
References
- 1. 1620097-06-4|this compound|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound|CAS 1620097-06-4 [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 1-benzyl-5-methyl-1,4-diazepane, a chiral heterocyclic compound of significant interest in medicinal chemistry. The document details the synthesis of the racemic mixture, methods for chiral resolution, and analytical techniques for the characterization of its enantiomers. Particular focus is given to the (R)-enantiomer, a key building block in the synthesis of pharmacologically active molecules. This guide also discusses the importance of stereoisomerism in the biological activity of 1,4-diazepane derivatives and presents available data in a structured format for ease of comparison.
Introduction
1-benzyl-5-methyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms, a benzyl group at the 1-position, and a methyl group at the 5-position. The carbon atom at the 5-position is a stereocenter, leading to the existence of two enantiomers: (R)-1-benzyl-5-methyl-1,4-diazepane and (S)-1-benzyl-5-methyl-1,4-diazepane. The three-dimensional arrangement of the substituents on the chiral center and the conformational flexibility of the diazepane ring are crucial for its interaction with biological targets.[1] The (R)-enantiomer, in particular, has been identified as a valuable intermediate in the synthesis of pharmaceutically active compounds, such as the orexin receptor antagonist Suvorexant.[2] This underscores the importance of stereoselective synthesis and chiral separation in the development of drugs containing this scaffold.
Physicochemical and Stereochemical Properties
A summary of the key physicochemical and stereochemical properties of 1-benzyl-5-methyl-1,4-diazepane is presented in Table 1.
| Property | This compound | (S)-1-benzyl-5-methyl-1,4-diazepane |
| Molecular Formula | C₁₃H₂₀N₂ | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol | 204.31 g/mol |
| CAS Number | 1620097-06-4 | Not available |
| Appearance | Light yellow to yellow liquid[3] | Not available |
| Optical Activity | Levorotatory (-)[4] | Dextrorotatory (+) (inferred) |
| Absolute Configuration | R | S |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure 1-benzyl-5-methyl-1,4-diazepane can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Synthesis of Racemic 1-benzyl-5-methyl-1,4-diazepane
Proposed Experimental Protocol (Illustrative):
-
Reaction Setup: To a solution of N-benzylethylenediamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 1-acetoxy-2-butanone (1.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford racemic 1-benzyl-5-methyl-1,4-diazepane.
Caption: Proposed synthetic workflow for racemic 1-benzyl-5-methyl-1,4-diazepane.
Chiral Resolution
Classical resolution using chiral resolving agents is a common method to separate the enantiomers of racemic 1-benzyl-5-methyl-1,4-diazepane. This involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization and subsequent liberation of the free base. A patent for the resolution of the closely related (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate provides a detailed example of this approach using dibenzoyl-D-tartaric acid (DBTA).[2] A similar strategy can be applied to the target compound.
Experimental Protocol (Adapted from a related compound):
-
Salt Formation: Dissolve racemic 1-benzyl-5-methyl-1,4-diazepane in a suitable solvent such as acetone or ethanol. Add a solution of a chiral resolving agent, for example, (2S,3S)-2,3-bis(benzoyloxy)succinic acid (a derivative of tartaric acid), in the same solvent.[5]
-
Fractional Crystallization: Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The efficiency of the crystallization may be improved by seeding with a small crystal of the desired diastereomeric salt.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to a pH of approximately 12.
-
Extraction: Extract the liberated enantiomerically enriched free base with an organic solvent like dichloromethane.
-
Purification: Dry the organic extract, filter, and concentrate to yield the enantiomerically enriched 1-benzyl-5-methyl-1,4-diazepane.[2]
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
| Resolution Method | Resolving Agent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Diastereomeric Salt Crystallization | Dibenzoyl-D-tartaric acid (DBTA) | 18 - 31 (initial crystallization) | 76.6 - 93.4 | [2] |
| Recrystallization of Diastereomeric Salt | - | 64 | 95.4 | [2] |
Note: The data in the table is for the resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, a closely related precursor.
Caption: Logical workflow for the chiral resolution of 1-benzyl-5-methyl-1,4-diazepane.
Analytical Characterization
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity of 1-benzyl-5-methyl-1,4-diazepane. While specific conditions for the target molecule are not detailed in the available literature, a general approach using a chiral stationary phase is employed.
Illustrative Chiral HPLC Protocol:
-
Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Expected Outcome: Baseline separation of the two enantiomers, allowing for the calculation of the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of 1-benzyl-5-methyl-1,4-diazepane. The spectra of the two enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent or a chiral lanthanide shift reagent, it is possible to resolve the signals of the enantiomers.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the benzyl group.
-
Benzyl CH₂: A singlet or AB quartet around 3.5-3.7 ppm.
-
Diazepane ring protons: A series of complex multiplets in the range of 2.0-3.5 ppm.
-
Methyl protons: A doublet around 1.0-1.2 ppm.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Aromatic carbons: Signals in the range of 127-140 ppm.
-
Benzyl CH₂: A signal around 60-65 ppm.
-
Diazepane ring carbons: Signals in the range of 40-60 ppm.
-
Methyl carbon: A signal around 15-20 ppm.
Note: Specific peak assignments for each enantiomer are not available in the reviewed literature.
Biological Activity and Stereoselectivity
The stereochemistry of 1,4-diazepane derivatives plays a critical role in their biological activity. The distinct three-dimensional arrangement of atoms in each enantiomer leads to different interactions with chiral biological targets such as enzymes and receptors.[1] For 1-benzyl-5-methyl-1,4-diazepane, the (R)-enantiomer is known to have a distinct pharmacological profile compared to its (S)-counterpart.[1] While specific comparative biological data for the two enantiomers of the title compound is not publicly available, the importance of the (R)-enantiomer as a precursor for Suvorexant highlights its specific biological relevance. It is plausible that the two enantiomers exhibit different affinities and/or efficacies at the orexin receptors or other biological targets. The general class of 1,4-diazepanes has been associated with a wide range of biological activities, including effects on the central nervous system.[5]
Conclusion
The stereochemistry of 1-benzyl-5-methyl-1,4-diazepane is a critical aspect of its chemistry and its application in drug development. The ability to synthesize and isolate the individual enantiomers, particularly the (R)-enantiomer, is essential for the production of stereochemically pure active pharmaceutical ingredients. This technical guide has summarized the available information on the synthesis, resolution, and characterization of the stereoisomers of 1-benzyl-5-methyl-1,4-diazepane. Further research into the specific biological activities of each enantiomer would provide a more complete understanding of its structure-activity relationship and potential therapeutic applications.
References
- 1. This compound|CAS 1620097-06-4 [benchchem.com]
- 2. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Benchchem [benchchem.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of (R)-1-benzyl-5-methyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
(R)-1-benzyl-5-methyl-1,4-diazepane is a chiral cyclic diamine that serves as a crucial building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of the diazepane core in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance through its interaction with key signaling pathways.
Physical and Chemical Properties
While this compound is a known compound, a complete experimental dataset of all its physical properties is not extensively published. The following tables summarize the available quantitative data and qualitative descriptions.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂ | [1] |
| Molecular Weight | 204.31 g/mol | [1] |
| Physical Form | Light yellow to yellow liquid; Colorless oily liquid | [2] |
| Optical Activity | (-) | [1] |
| Boiling Point | Data not available | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | Data not available | |
| Solubility | Assumed to be soluble in organic solvents like THF, DMF, and dichloromethane based on its use in synthesis. | [2] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane | |
| CAS Number | 1620097-06-4 | |
| SMILES | C[C@@H]1CCN(CCN1)Cc2ccccc2 | [1] |
| InChI Key | PQJUKENLCKCHQX-GFCCVEGCSA-N | [1] |
| Mass Spectrometry (ESI) | m/z 205.10 [M+H]⁺ | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.31 - 7.15 (m, 5H), 3.74 - 3.56 (m, 3H), 3.29 (t, J = 6.6 Hz, 2H), 3.04 - 2.94 (m, 2H), 2.85 - 2.76 (m, 1H), 2.59 (dd, J = 15.5, 3.3 Hz, 1H), 2.23 - 2.11 (m, 1H), 1.92 - 1.80 (m, 1H), 1.02 (d, J = 6.3 Hz, 3H) | [2] |
Experimental Protocols
The synthesis of this compound is often achieved through the reduction of its corresponding lactam precursor, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione. Below is a detailed methodology based on reported synthetic procedures.[2]
Synthesis of this compound
This protocol details the reduction of the diamide (lactam) functionality of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione to the corresponding diamine.
Materials:
-
(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
-
Anhydrous tetrahydrofuran (THF)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Sodium borohydride (NaBH₄) and Iodine (I₂)
-
2M Hydrochloric acid (HCl)
-
3M Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure using Borane Dimethyl Sulfide:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (10 mmol) in 100 ml of anhydrous tetrahydrofuran.
-
Addition of Reducing Agent: Cool the solution in an ice-water bath. To the stirred solution, add borane dimethyl sulfide solution (20 mmol) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 65 °C overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice-water bath and carefully quench the reaction by the slow addition of 15 ml of 2M HCl solution.
-
Work-up: Basify the mixture by adding 20 ml of 3M sodium hydroxide solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous phase twice with dichloromethane.
-
Drying and Concentration: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the product as a colorless oily liquid.[2]
Procedure using Sodium Borohydride and Iodine:
-
Reaction Setup: To a solution of (R)-4-benzyl-7-methyl-1,4-diazepan-2,5-dione (10 mmol) in 30 ml of anhydrous THF in a round-bottom flask, add sodium borohydride (54 mmol) under an ice-water bath.
-
Addition of Iodine: To this suspension, add a solution of iodine (24 mmol) in 40 ml of anhydrous THF dropwise under a nitrogen atmosphere.
-
Reaction: After the addition, reflux the reaction mixture overnight.
-
Quenching and Work-up: Follow steps 4-7 from the borane dimethyl sulfide procedure.
Purification
The crude product obtained from the synthesis can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure this compound.
Visualizations
Synthetic Pathway
The synthesis of this compound from its diamide precursor is a key transformation. The following diagram illustrates this reduction process.
Caption: Synthetic route to this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: Workflow for synthesis and purification.
Potential Biological Signaling Pathway
Derivatives of 1,4-diazepane have been noted for their potential anxiolytic properties, which are often mediated through the modulation of the GABAergic system, similar to benzodiazepines.[3] The following diagram illustrates the general mechanism of action at a GABAergic synapse.
Caption: Potential interaction with the GABAergic signaling pathway.
References
(R)-1-benzyl-5-methyl-1,4-diazepane: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of (R)-1-benzyl-5-methyl-1,4-diazepane and its closely related derivatives. Due to a lack of extensive public data on the free base form of this compound, this document also includes information on its salt and carboxylate derivatives to provide a more complete understanding for research and drug development purposes.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its carboxylate derivative is presented in Table 1. These properties are crucial for predicting the compound's behavior in various experimental and physiological conditions.
| Property | This compound | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | Reference |
| Molecular Formula | C₁₃H₂₀N₂ | C₁₄H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 204.32 g/mol | 248.32 g/mol | [1][3] |
| Appearance | No data available | Colorless oil | [4] |
| CAS Number | 1620097-06-4 | 1001401-60-0 | [1][3] |
Solubility Data
| Compound | Solvent | Solubility | Temperature | Reference |
| This compound x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Water | 2.1 mg/mL | 25°C | [6] |
| Ethanol | 48 mg/mL | 25°C | [6] |
Stability Profile
Direct stability data for this compound is limited. The available information on its derivatives suggests that stability is a key consideration for its use and formulation. The tartrate salt has been noted to have limited aqueous stability in the pH range of 5-7 due to risks of hydrolytic decomposition[6]. In contrast, a cocrystal form of the carboxylate derivative has been shown to exhibit good crystal stability at room temperature[4].
| Compound / Form | Condition | Observation | Reference |
| This compound x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Aqueous solution (pH 5-7) | Limited stability due to hydrolysis | [6] |
| Cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED | Room temperature | Good crystal stability | [4] |
Experimental Protocols
While specific experimental protocols for this compound were not found, standard methodologies for determining the solubility and stability of amine-containing compounds can be applied.
Solubility Determination: Shake-Flask Method
A common and straightforward method for determining equilibrium solubility is the shake-flask method.
-
Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffers of different pH) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Stability Assessment: Chemical Stability in Aqueous Buffers
The chemical stability of the compound in aqueous solutions across a range of pH values can be assessed as follows[7]:
-
Solution Preparation: Stock solutions of the test compound are prepared in an organic solvent like DMSO and then diluted into various aqueous buffers (e.g., acetate for acidic pH, phosphate for neutral pH, and borate for basic pH) to a final working concentration.
-
Incubation: The solutions are incubated at a constant temperature (e.g., 37°C) for a defined period.
-
Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The concentration of the remaining parent compound in each sample is quantified by a stability-indicating analytical method, typically LC-MS. The percentage of the compound remaining at each time point relative to the initial concentration is calculated to determine the degradation rate.
Caption: General experimental workflow for determining solubility and stability.
Potential Biological Activity and Signaling Pathway
Derivatives of this compound have been reported to exhibit anxiolytic properties, similar to benzodiazepines[6]. Benzodiazepines are known to exert their effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[5][8][9].
The proposed mechanism of action involves the binding of the diazepane derivative to a specific allosteric site on the GABAₐ receptor. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, producing a calming or anxiolytic effect.
Caption: Proposed GABAergic signaling pathway for anxiolytic effects.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound and its derivatives. While data on the free base is sparse, the information on related salt and carboxylate forms provides a foundational understanding for researchers. The provided experimental protocols offer a starting point for generating more comprehensive data on the parent compound. Furthermore, the likely interaction with the GABAₐ receptor system suggests a clear direction for pharmacological investigation. Further research is warranted to fully characterize the physicochemical and biological properties of this compound to support its potential development as a therapeutic agent.
References
- 1. This compound|CAS 1620097-06-4 [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Benchchem [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 9. benzoinfo.com [benzoinfo.com]
Spectroscopic Data for (R)-1-benzyl-5-methyl-1,4-diazepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-benzyl-5-methyl-1,4-diazepane is a chiral heterocyclic compound with a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol .[1][2] Its structure features a seven-membered diazepane ring, a chiral center at the 5-position bearing a methyl group, and a benzyl group attached to the 1-position nitrogen. The precise characterization of such molecules is paramount in drug discovery and development, where stereochemistry can significantly influence pharmacological activity.[3] Spectroscopic techniques, including NMR, IR, and MS, are essential tools for elucidating and confirming the structure and purity of such compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | m | 5H | Ar-H |
| ~ 3.60 | s | 2H | N-CH₂ -Ph |
| ~ 3.20 - 2.40 | m | 7H | Diazepane ring CH₂ and CH |
| ~ 2.80 (broad) | s | 1H | NH |
| ~ 1.10 | d | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 139.0 | Ar-C (quaternary) |
| ~ 129.0 | Ar-C H |
| ~ 128.2 | Ar-C H |
| ~ 127.0 | Ar-C H |
| ~ 63.0 | N-C H₂-Ph |
| ~ 58.0 - 45.0 | Diazepane ring C H₂ and C H |
| ~ 15.0 | C H₃ |
Note: The complexity of the diazepane ring signals is due to conformational flexibility and potential diastereotopicity of protons.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Weak-Medium, Broad | N-H Stretch (secondary amine) |
| ~ 3060, 3030 | Weak | C-H Stretch (aromatic) |
| ~ 2950, 2850 | Medium-Strong | C-H Stretch (aliphatic) |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C Stretch (aromatic ring) |
| ~ 1120 | Medium | C-N Stretch |
| ~ 740, 700 | Strong | C-H Bend (monosubstituted benzene) |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 204 | High | [M]⁺ (Molecular Ion) |
| 189 | Medium | [M - CH₃]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a compound such as this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
Temperature: 298 K.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
3.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum and converted to absorbance.
3.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.
-
Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 40 - 400 amu.
-
Scan Rate: 1 scan/second.
-
Source Temperature: 230 °C.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chiral compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chiral molecule.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The presented data and protocols offer a valuable framework for researchers involved in the synthesis, purification, and analysis of this compound and its derivatives. Adherence to standardized methodologies is crucial for obtaining high-quality, reproducible data, which is fundamental for regulatory submissions and scientific publications.
References
Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development
Introduction
The 1,4-diazepane ring is a privileged seven-membered heterocyclic scaffold integral to the structure of numerous biologically active compounds, including orexin receptor antagonists and sigma receptor ligands.[1][2] The conformational flexibility of this seven-membered ring system is a critical determinant of a molecule's three-dimensional shape, which in turn governs its interaction with biological targets such as receptors and enzymes. A thorough understanding of the conformational landscape of substituted 1,4-diazepanes is therefore indispensable for structure-based drug design and the optimization of pharmacokinetic and pharmacodynamic properties.
This technical guide provides an in-depth exploration of the conformational analysis of substituted 1,4-diazepanes. It is intended for researchers, medicinal chemists, and drug development professionals, offering a summary of key conformations, detailed experimental and computational protocols, and quantitative data to aid in the rational design of novel therapeutics.
Key Conformations of the 1,4-Diazepane Ring
Unlike the well-defined chair conformation of cyclohexane, the seven-membered 1,4-diazepane ring is significantly more flexible and can exist in multiple low-energy conformations. The primary conformations belong to two families: the chair and the boat-twist-boat families.
-
Chair (C): Often the ground-state conformation, the chair form minimizes angle strain. Substituents can occupy axial or equatorial positions.
-
Twist-Boat (TB): This conformation is often close in energy to the chair form and can become the predominant conformation, particularly when stabilizing intramolecular interactions, such as π-stacking, are possible between substituents.[1]
-
Boat (B): The boat form is typically a higher-energy transition state for the interconversion between two twist-boat conformations.
The dynamic equilibrium between these conformations is sensitive to the nature and position of substituents on the ring.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is required for a comprehensive conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the conformation of molecules in solution.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted 1,4-diazepane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition: Record standard 1D ¹H and ¹³C NMR spectra to identify all resonances.
-
2D Homonuclear Spectra:
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton scalar coupling networks within the diazepane ring and its substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Record a 2D NOESY (or ROESY) spectrum with a mixing time of 300-800 ms. The presence of cross-peaks between protons indicates spatial proximity (< 5 Å), which is crucial for distinguishing between conformations (e.g., identifying 1,3-diaxial interactions in a chair form).
-
-
2D Heteronuclear Spectra:
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom, aiding in unambiguous resonance assignment.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Analysis:
-
Coupling Constants (³JHH): Measure the vicinal proton-proton coupling constants from the high-resolution 1D ¹H spectrum. These values are related to the dihedral angle between the protons via the Karplus equation and can help define the ring's pucker.
-
Chemical Shifts: Analyze the chemical shifts. Protons in an axial position are typically shielded (shifted upfield) compared to their equatorial counterparts.
-
NOE Interpretation: Correlate the observed NOEs with inter-proton distances in modeled conformations to determine the predominant solution-state structure.
-
Single-Crystal X-Ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. While this may not always represent the solution-state or bioactive conformation, it offers precise geometric data.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods (e.g., with software like SHELXS). This provides an initial electron density map and atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with software like SHELXL). Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.
-
-
Data Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, torsion (dihedral) angles, and puckering parameters that define the conformation.[4]
Computational Chemistry
Computational methods complement experimental data by providing relative energies of different conformers and mapping the pathways for their interconversion.
Experimental Protocol:
-
Initial Structure Generation: Build the 3D structure of the substituted 1,4-diazepane using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF) or through simulated annealing and molecular dynamics simulations.[5][6]
-
Quantum Mechanical Optimization:
-
Take the low-energy conformers from the initial search and perform full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with the 6-31G(d,p) basis set.[4]
-
For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., cc-pVDZ).[7]
-
-
Frequency Calculations: Perform vibrational frequency calculations on all optimized structures at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.
-
Energy Analysis: Compare the calculated Gibbs free energies or electronic energies (including zero-point vibrational energy correction) to determine the relative stability of the conformers and estimate their equilibrium populations.[7][8]
Quantitative Conformational Data
The following tables summarize representative quantitative data obtained from experimental and computational studies of substituted 1,4-diazepanes and related systems.
Table 1: X-Ray Crystallographic Data for a Chair Conformation of a Substituted 1,4-Diazepan-5-one [4]
| Parameter | Value | Description |
| Conformation | Chair | Determined from atomic displacements. |
| Puckering Parameters | ||
| QT | 0.721(2) Å | Total puckering amplitude. |
| q2 | 0.259(2) Å | Puckering component. |
| q3 | 0.673(2) Å | Puckering component. |
| Selected Torsion Angles | ||
| N1—C2—C3—C31 | -52.76(19)° | Axial methyl group at C3. |
| N1—C2—C3—C32 | -174.79(15)° | Equatorial methyl group at C3. |
| N4—C3—C2—C21 | -166.89(13)° | Equatorial 4-chlorophenyl at C2. |
| C5—C6—C7—C71B | 163.1(4)° | Equatorial 4-chlorophenyl at C7. |
Table 2: NMR Spectroscopic Data for Parent Hexahydro-1,4-diazepine [3]
| Parameter | Nuclei | Value (Hz) | Implication |
| ¹JC-H | C(2)-H | 132.6 | One-bond coupling constant for CH₂N group. |
| ¹JC-H | C(5)-H | 132.7 | One-bond coupling constant for CH₂N group. |
| ¹JC-H | C(6)-H | 124.3 | One-bond coupling constant for CH₂CH₂CH₂ group. |
Table 3: Calculated Relative Energies for Diazepane Conformers
| Compound System | Conformation | Method | Relative Energy |
| 1,2,7-Thiadiazepane[7] | Twist-Chair (TC1) | B3LYP/cc-pVDZ | 0.00 kJ/mol (Global Minimum) |
| 1,2,7-Thiadiazepane[7] | Chair (C2) | B3LYP/cc-pVDZ | 2.41 kJ/mol (Transition State) |
| 1,2,7-Thiadiazepane[7] | Twist-Boat (TB3) | B3LYP/cc-pVDZ | 75.62 kJ/mol (Highest Barrier) |
| 1,4-Diazoniabicyclo[2.2.2]octane[8] | Chair vs. Planar | DFT | 6.6 kcal/mol (ΔG) |
Factors Influencing Conformational Preference
The conformational equilibrium of a substituted 1,4-diazepane is a delicate balance of several factors. Understanding these factors is key to designing molecules that adopt a desired bioactive conformation.
-
Steric Hindrance: Large, bulky substituents generally prefer to occupy pseudo-equatorial positions on a chair-like conformation to minimize unfavorable 1,3-diaxial steric interactions.
-
Intramolecular Interactions: Non-covalent interactions can significantly stabilize specific conformations. For example, N,N-disubstituted 1,4-diazepane orexin antagonists adopt a twist-boat conformation to facilitate a stabilizing intramolecular π-stacking interaction between aromatic substituents.[1]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can lock the ring into a specific conformation that maximizes this interaction.
-
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by preferentially solvating a conformer with a larger dipole moment.
Conclusion
The conformational analysis of substituted 1,4-diazepanes is a critical component of modern drug discovery. The inherent flexibility of the seven-membered ring presents both a challenge and an opportunity for medicinal chemists. By employing an integrated approach that combines high-level computational modeling with rigorous experimental validation by NMR spectroscopy and X-ray crystallography, researchers can gain a detailed understanding of the conformational landscape. This knowledge enables the rational design of conformationally constrained analogs and the optimization of ligand-receptor interactions, ultimately leading to the development of more potent and selective therapeutics.
References
- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its seven-membered structure imparts significant conformational flexibility, which is crucial for molecular recognition and biological activity. Understanding the conformational landscape of this ring system is therefore paramount for rational drug design and development. This technical guide provides a detailed overview of the conformational preferences of the 1,4-diazepane ring, based on theoretical studies using Density Functional Theory (DFT), a powerful computational method for investigating molecular structures and energies.
Core Concepts: The Conformational Landscape of 1,4-Diazepane
Studies on various substituted 1,4-diazepanes consistently highlight the prevalence of the chair and twist-boat conformations as low-energy states. For instance, in some N,N-disubstituted 1,4-diazepane orexin receptor antagonists, the twist-boat conformation is identified as a low-energy and potentially bioactive form[1]. Conversely, other derivatives, such as a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, have been shown to adopt a chair conformation in the solid state, a finding supported by DFT calculations[2]. This suggests that the energetic balance between these forms is delicate and can be influenced by substitution patterns.
Computational Methodology: A Protocol for Conformational Analysis
The theoretical investigation of the 1,4-diazepane ring conformation typically involves a multi-step computational protocol designed to locate energy minima and transition states on the potential energy surface.
Experimental and Computational Protocols
A standard and effective computational approach for the conformational analysis of the 1,4-diazepane ring involves the following steps:
-
Initial Structure Generation: The starting 3D structures of the possible conformers (chair, boat, twist-boat, etc.) of the 1,4-diazepane ring are generated using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the nearest local energy minimum. This is a crucial step to obtain stable structures and their corresponding energies.
-
Method: Density Functional Theory (DFT) is the most commonly employed quantum mechanical method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.
-
Basis Set: Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are typically used to provide a good balance between accuracy and computational cost. The inclusion of polarization functions (d,p) is essential for accurately describing the geometry and energetics of cyclic systems.
-
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. A true minimum will have no imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for more accurate relative energy comparisons.
-
Transition State Search: To understand the interconversion between different conformers, a search for the transition state (TS) structures connecting them is performed.
-
Methods: Techniques such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or the replica path method can be employed to locate the saddle points on the potential energy surface that represent the transition states[3].
-
-
Transition State Verification: A frequency calculation is also performed for the located transition state structures. A true first-order saddle point will have exactly one imaginary frequency, corresponding to the vibrational mode of the ring inversion or pseudorotation.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired minima (e.g., a chair and a twist-boat conformer), an IRC calculation is performed. This traces the minimum energy path from the transition state down to the two connected minima.
-
Solvent Effects: To model the behavior in a more realistic biological environment, the effect of a solvent (e.g., water or chloroform) can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).
Quantitative Data: Relative Energies and Geometries
While a definitive and comprehensive set of quantitative data for the unsubstituted 1,4-diazepane ring is not available in the reviewed literature, we can infer the expected trends and present a qualitative picture based on studies of its derivatives and related seven-membered heterocyclic systems. The following table summarizes the expected relative energy ordering and key geometric features of the main conformers. Note: These are representative values and the actual energies and geometries will vary with the level of theory and substitution.
| Conformer | Relative Energy (kcal/mol) (Expected) | Key Geometric Features |
| Chair (C) | 0.0 (often the global minimum) | Characterized by a puckered ring with approximate Cs symmetry. |
| Twist-Boat (TB) | 0.5 - 2.0 | A flexible, chiral conformation with C2 symmetry. Often a low-energy conformer. |
| Boat (B) | 3.0 - 5.0 | A higher-energy, more strained conformation with Cs symmetry. Often a transition state. |
Visualization of Conformational Interconversion
The interconversion between the different conformers of the 1,4-diazepane ring can be visualized as a pathway on the potential energy surface. The following diagrams, generated using the DOT language, illustrate the logical relationships in the conformational analysis workflow and a hypothetical signaling pathway for a 1,4-diazepane-based drug.
Caption: Workflow for the DFT-based conformational analysis of 1,4-diazepane.
Caption: Hypothetical signaling pathway of a 1,4-diazepane-based drug.
Conclusion and Future Directions
Theoretical DFT studies are indispensable for elucidating the complex conformational behavior of the 1,4-diazepane ring. The chair and twist-boat conformations are consistently identified as key low-energy structures, with the energetic balance between them being sensitive to the substitution pattern. A comprehensive and systematic DFT study on the parent, unsubstituted 1,4-diazepane ring, including a thorough exploration of its potential energy surface and the transition states for interconversion, would be a valuable contribution to the field. Such a study would provide a definitive baseline for understanding the conformational effects of substituents and would further empower the rational design of novel 1,4-diazepane-based therapeutics. For drug development professionals, an understanding of this conformational flexibility is critical for designing ligands with optimal binding affinities and desired pharmacological profiles.
References
- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of a Key Suvorexant Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantiose-lective synthesis of the chiral diazepane intermediate, a crucial component in the production of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia. The following sections summarize various synthetic strategies, present key quantitative data, and offer step-by-step protocols for the described methods.
Introduction
Suvorexant possesses a stereogenic center within its 1,4-diazepane ring, making enantioselective synthesis critical for its therapeutic efficacy. Several strategies have been developed to obtain the desired (R)-enantiomer of the key diazepane intermediate. These approaches include asymmetric catalysis, the use of chiral starting materials, and biocatalysis, each offering distinct advantages in terms of efficiency, cost, and environmental impact. This document outlines three prominent methods: a Ruthenium-catalyzed asymmetric reductive amination, a synthesis route starting from a chiral pool, and a biocatalytic transamination approach.
Data Presentation
The following tables summarize the quantitative data for different enantioselective synthetic routes to the key chiral diazepane intermediate of Suvorexant.
Table 1: Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination [1][2][3][4]
| Catalyst | Substrate | Product Yield | Enantiomeric Excess (ee) | Key Features |
| Novel Ru-based transfer hydrogenation catalyst | Dialkyl ketone with an aliphatic amine | 97% | 94.5% | First example of intramolecular asymmetric reductive amination of a dialkyl ketone with an aliphatic amine.[2][3][4] |
Table 2: Synthesis from Chiral Pool Starting Material [1]
| Starting Material | Key Intermediate | Overall Yield | Enantiomeric Excess (ee) | Key Features |
| R-3-aminobutyric acid | Chiral diazepane (6) | 31% (8 steps) | >99% | Avoids biological enzymes, classical resolution, and chiral HPLC separation.[1] |
Table 3: Biocatalytic Tandem Enantioselective Transamination [2][5][6]
| Enzyme | Key Reaction | Product | Enantiomeric Excess (ee) | Key Features |
| (R)-selective transaminases | Tandem enantioselective transamination/seven-membered ring annulation | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High | Utilizes biocatalysis to achieve high enantioselectivity.[2] |
Experimental Protocols
Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination
This protocol is based on the development of a novel Ru-based transfer hydrogenation catalyst for the synthesis of the chiral diazepane ring of Suvorexant.[4]
Materials:
-
Dialkyl ketone precursor
-
Aliphatic amine precursor
-
Ru-based transfer hydrogenation catalyst
-
Solvent (e.g., as specified in the literature)
-
Formic acid/triethylamine (as a hydrogen source)
Procedure:
-
To a solution of the dialkyl ketone and aliphatic amine precursors in the chosen solvent, add the Ru-based transfer hydrogenation catalyst.
-
Add the formic acid/triethylamine mixture as the hydrogen source.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired chiral diazepane intermediate.
-
Determine the enantiomeric excess using chiral HPLC analysis.
Synthesis from (R)-3-Aminobutyric Acid
This protocol describes a facile synthesis of the chiral diazepane intermediate starting from commercially available (R)-3-aminobutyric acid.[1]
Step 1: Synthesis of Compound 3
-
To a solution of methyl 2-(benzylamino)acetate (10) (0.28 mol), (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (2) (0.25 mol), 1-hydroxy-1H-benzotriazole (0.31 mol), and dry triethylamine (0.38 mol) in DMF (320 mL), add EDC hydrochloride (0.30 mol).
-
Stir the reaction for 5 hours at room temperature.
-
Partition the reaction mixture between EtOAc and 10% aqueous citric acid.
-
Separate the layers and wash the organic layer with 5% aqueous Na2CO3 and then with brine.
-
Dry the organic layer over MgSO4 and concentrate by rotary evaporation to yield compound 3 (91% yield).
Step 2: Synthesis of Lactam Ring 4
-
Deprotect compound 3 using gaseous HCl in ethyl acetate (EtOAc).
-
Perform an intramolecular cyclization with sodium methoxide (CH3ONa) to create the lactam ring 4 (94% yield).
Step 3: Synthesis of Chiral Diazepane 6
-
Reduce the lactam (4) with lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at ambient temperature.
-
After work-up, the chiral diazepane (6) is obtained in good yield (88%) and high enantiopurity (>99% ee).
Biocatalytic Tandem Enantioselective Transamination
This method employs an (R)-selective transaminase for the key enantioselective step.[2][5]
Materials:
-
Amino-ketone precursor
-
(R)-selective transaminase enzyme
-
Co-factor (e.g., pyridoxal 5'-phosphate)
-
Amine donor (e.g., isopropylamine)
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
In a temperature-controlled reactor, dissolve the amino-ketone precursor in the buffer solution.
-
Add the (R)-selective transaminase, pyridoxal 5'-phosphate, and the amine donor.
-
Stir the mixture at a controlled pH and temperature for the specified reaction time.
-
Monitor the conversion and enantiomeric excess by HPLC.
-
Once the reaction reaches the desired conversion, stop the reaction by adding a quenching agent or by pH shift.
-
Extract the product with an organic solvent.
-
Purify the product by appropriate methods (e.g., crystallization or chromatography).
Visualizations
The following diagrams illustrate the synthetic pathways and workflows described.
Caption: Synthetic routes to the chiral suvorexant intermediate.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Reductive Amination in Chiral Diazepane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral diazepanes utilizing asymmetric reductive amination. Chiral diazepanes are significant structural motifs in medicinal chemistry, and their enantioselective synthesis is of paramount importance. The protocols herein focus on two primary methodologies: biocatalytic intramolecular asymmetric reductive amination (IARA) using imine reductases (IREDs) and transition-metal-catalyzed IARA.
Introduction
1,4-Diazepanes are seven-membered nitrogen-containing heterocycles that form the core of several therapeutic agents. The stereochemistry of these molecules often dictates their pharmacological activity. Asymmetric reductive amination has emerged as a powerful tool for establishing the desired chirality in a single step, offering a more efficient alternative to classical resolution or chiral pool synthesis. This document outlines detailed procedures for both enzymatic and chemocatalytic approaches to chiral diazepane synthesis.
Biocatalytic Intramolecular Asymmetric Reductive Amination (IARA)
The use of imine reductases (IREDs) for the synthesis of chiral 1,4-diazepanes offers a green and highly selective method.[1] These enzymes catalyze the reduction of an in situ-formed cyclic imine intermediate, derived from an aminoketone precursor, to the corresponding chiral diazepane.
Logical Workflow for Biocatalytic Chiral Diazepane Synthesis
Caption: Workflow for biocatalytic synthesis of chiral diazepanes.
Experimental Protocol: Biocatalytic IARA of an Aminoketone Precursor
This protocol is adapted from the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.[1][2]
1. Preparation of the Imine Reductase (IRED) Biocatalyst:
-
Expression: The desired IRED gene (e.g., from Leishmania major for the (R)-enantiomer or Micromonospora echinaurantiaca for the (S)-enantiomer) is cloned into a suitable expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells.
-
Culture: A single colony is used to inoculate 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate 500 mL of LB medium with the same antibiotic.
-
Induction: The culture is grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.5 mM. The culture is further incubated at 18°C for 16-20 hours with shaking.
-
Harvesting and Lysis: The cells are harvested by centrifugation (e.g., 5000 rpm for 15 min at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL lysozyme and a protease inhibitor cocktail). The cells are lysed by sonication on ice.
-
Clarification: The cell lysate is centrifuged (e.g., 12000 rpm for 30 min at 4°C) to remove cell debris. The resulting supernatant containing the crude IRED can be used directly or the enzyme can be purified by standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present).
2. Asymmetric Reductive Amination:
-
Reaction Setup: In a suitable reaction vessel, the aminoketone precursor (1.0 eq) is dissolved in a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5) to a final concentration of 10-50 mM.
-
Cofactor and Regeneration System: NAD(P)H (1.0-1.2 eq) is added as the hydride source. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is often employed to recycle the expensive cofactor.
-
Enzyme Addition: The IRED solution (crude lysate or purified enzyme) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically incubated at 25-37°C with gentle agitation for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by HPLC or TLC analysis.
3. Work-up and Purification:
-
Quenching: The reaction is quenched by the addition of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product and should be determined by TLC analysis.
4. Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the purified chiral diazepane is determined by chiral HPLC analysis using a suitable chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H, or AD-H) and an appropriate mobile phase.
Data Presentation: Biocatalytic Synthesis of Chiral 1,4-Diazepanes
| Entry | IRED Source | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Leishmania major (IR1) | 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | (R) | >99 | 98 |
| 2 | Micromonospora echinaurantiaca (IR25) | 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | (S) | >99 | >99 |
| 3 | IR1 mutant Y194F/D232H | 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | (R) | >99 | 98 |
| 4 | IR25 | Substituted aminoketone 1 | (S) | >99 | 97 |
| 5 | IR25 | Substituted aminoketone 2 | (S) | 95 | 93 |
Data synthesized from information presented in ACS Catalysis, 2020, 10, 8780-8787.[1][2]
Transition-Metal-Catalyzed Intramolecular Asymmetric Reductive Amination
Iridium-catalyzed asymmetric reductive amination provides a powerful method for the synthesis of chiral dibenz[c,e]azepines and related structures.[3] This approach utilizes a chiral phosphine ligand to induce enantioselectivity in the reduction of an imine formed in situ from an amino-aldehyde or amino-ketone precursor.
Reaction Pathway for Iridium-Catalyzed IARA
Caption: Iridium-catalyzed asymmetric reductive amination pathway.
Experimental Protocol: Iridium-Catalyzed Synthesis of a Chiral Dibenz[c,e]azepine
This protocol is a general representation based on the synthesis of enantioenriched dibenz[c,e]azepines.[3]
1. Preparation of the Catalyst:
-
In a glovebox, a solution of the iridium precursor, such as [Ir(COD)Cl]2 (1.0 mol%), and the chiral phosphine ligand (e.g., (S)-SegPhos, 2.2 mol%) in a degassed solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes to pre-form the active catalyst.
2. Asymmetric Reductive Amination:
-
Reaction Setup: To a dried Schlenk tube or a high-pressure autoclave is added the amino-aldehyde or amino-ketone substrate (1.0 eq). The vessel is purged with an inert gas (e.g., argon).
-
Solvent and Additives: A degassed solvent (e.g., toluene or THF) is added, followed by any necessary additives. In some cases, an acid or base additive may be required to facilitate imine formation.
-
Catalyst Addition: The pre-formed catalyst solution is transferred to the reaction vessel via cannula.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-60 atm H2).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 40-60°C) for 12-48 hours.
-
Monitoring: The reaction can be monitored by taking aliquots (under an inert atmosphere) and analyzing them by HPLC or GC.
3. Work-up and Purification:
-
Depressurization and Quenching: After cooling to room temperature, the hydrogen pressure is carefully released. The reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel. The appropriate eluent system is determined by TLC analysis.
4. Determination of Enantiomeric Excess (ee):
-
The ee of the purified product is determined by chiral HPLC or SFC (supercritical fluid chromatography) analysis.
Data Presentation: Iridium-Catalyzed Synthesis of Chiral Dibenz[c,e]azepines
| Entry | Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2'-(aminomethyl)-[1,1'-biphenyl]-2-carbaldehyde | (S)-SegPhos | 95 | 96 |
| 2 | 2'-(1-aminoethyl)-[1,1'-biphenyl]-2-carbaldehyde | (R)-MeO-BIPHEP | 88 | 92 |
| 3 | 4-methoxy-2'-(aminomethyl)-[1,1'-biphenyl]-2-carbaldehyde | (S)-SegPhos | 92 | 97 |
| 4 | 2'-(aminomethyl)-4-fluoro-[1,1'-biphenyl]-2-carbaldehyde | (S)-SegPhos | 90 | 95 |
Data synthesized from information presented in Chemical Science, 2019, 10, 1506-1511.[3]
Conclusion
Asymmetric reductive amination, through both biocatalytic and transition-metal-catalyzed pathways, offers efficient and highly selective routes to valuable chiral diazepanes. The choice of method will depend on factors such as the desired enantiomer, substrate scope, and scalability requirements. The protocols and data presented herein provide a solid foundation for researchers to implement these powerful synthetic strategies in their own work. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
References
- 1. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biocatalytic Synthesis of Chiral 1,4-Diazepanes using Imine Reductases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,4-diazepanes are pivotal structural motifs in a multitude of pharmaceuticals and biologically active compounds. Traditional chemical synthesis of these seven-membered rings often requires harsh reaction conditions, expensive catalysts, and complex purification procedures. Biocatalysis, utilizing enzymes such as imine reductases (IREDs), presents a green and highly selective alternative for the asymmetric synthesis of these valuable molecules. This document provides detailed application notes and protocols for the synthesis of chiral 1,4-diazepanes via IRED-catalyzed intramolecular asymmetric reductive amination of the corresponding amino ketones.
Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the stereoselective reduction of imines to chiral amines.[1] In the context of 1,4-diazepane synthesis, an intramolecular reaction is employed where an amino ketone substrate undergoes cyclization to a transient cyclic imine, which is then asymmetrically reduced by the IRED to yield the chiral 1,4-diazepane. This approach offers excellent enantioselectivity and operates under mild, aqueous conditions, making it an attractive method for pharmaceutical development.
Data Presentation
The following tables summarize the quantitative data for the biocatalytic synthesis of chiral 1,4-diazepanes using various imine reductases.
Table 1: Performance of Enantiocomplementary IREDs in the Synthesis of a Suvorexant Intermediate. [2]
| Enzyme | Origin | Product Enantiomer | Catalytic Efficiency (s⁻¹mM⁻¹) | Enantiomeric Excess (ee%) |
| IR1 | Leishmania major | (R) | 0.027 | >99 |
| IR25 | Micromonospora echinaurantiaca | (S) | 0.962 | >99 |
| IR1-Y194F/D232H | Mutant | (R) | 1.647 (61-fold increase) | >99 |
Table 2: Substrate Scope of IREDs for the Synthesis of Various Chiral 1,4-Diazepanes. [2]
| Substrate (Amino Ketone) | Enzyme | Product (1,4-Diazepane) | Conversion (%) | Enantiomeric Excess (ee%) |
| 5-chloro-2-(3-(methylamino)propanoyl)benzo[d]oxazole | IR1-Y194F/D232H | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99 | >99 |
| 5-chloro-2-(3-(methylamino)propanoyl)benzo[d]oxazole | IR25 | (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99 | >99 |
| 2-(3-(methylamino)propanoyl)benzo[d]oxazole | IR1-Y194F/D232H | (R)-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 95 | 98 |
| 2-(3-(methylamino)propanoyl)benzo[d]oxazole | IR25 | (S)-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99 | >99 |
| 5-fluoro-2-(3-(methylamino)propanoyl)benzo[d]oxazole | IR1-Y194F/D232H | (R)-5-fluoro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 93 | 97 |
| 5-fluoro-2-(3-(methylamino)propanoyl)benzo[d]oxazole | IR25 | (S)-5-fluoro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99 | >99 |
Experimental Protocols
Protocol 1: Screening of Imine Reductase Library for 1,4-Diazepane Synthesis
This protocol outlines a general procedure for screening a library of IREDs to identify active and stereoselective enzymes for the desired intramolecular reductive amination.
Materials:
-
96-well microtiter plates
-
Lyophilized powder of IRED cell-free extracts or whole cells
-
Amino ketone substrate
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
D-glucose
-
NADP⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
DMSO (for substrate dissolution)
-
Ethyl acetate or MTBE for extraction
-
GC/HPLC with a chiral column for analysis
Procedure:
-
Prepare Reaction Mix: Prepare a stock solution of the reaction mix in potassium phosphate buffer. For a final volume of 500 µL per well, the final concentrations should be:
-
Amino ketone substrate: 10-50 mM
-
D-glucose: 100 mM
-
NADP⁺: 1 mM
-
GDH: 1-2 U/mL
-
-
Enzyme Addition: To each well of the 96-well plate, add 1-5 mg of lyophilized IRED powder.
-
Substrate Addition: Add the amino ketone substrate, dissolved in a minimal amount of DMSO (typically 1-5% v/v of the final reaction volume), to each well.
-
Initiate Reaction: Add the reaction mix to each well to a final volume of 500 µL.
-
Incubation: Seal the plate and incubate at 30°C with shaking (200-250 rpm) for 16-24 hours.
-
Work-up: Quench the reaction by adding an equal volume of ethyl acetate or MTBE. Vortex thoroughly to extract the product.
-
Analysis: Centrifuge the plate to separate the layers. Analyze the organic layer by GC or HPLC with a chiral column to determine the conversion and enantiomeric excess.
Protocol 2: Preparative Scale Whole-Cell Biotransformation
This protocol describes a preparative scale synthesis of a chiral 1,4-diazepane using a whole-cell biocatalyst.
Materials:
-
Recombinant E. coli cells overexpressing the desired IRED
-
Fermentor or baffled flasks
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Amino ketone substrate
-
D-glucose
-
Antifoaming agent
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli cells in a suitable medium until the desired cell density is reached. Induce protein expression as required. Harvest the cells by centrifugation and wash with buffer. The resulting cell paste can be used directly or stored at -80°C.
-
Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Amino ketone substrate (e.g., 10 g/L)
-
D-glucose (e.g., 1.5 equivalents to the substrate)
-
Recombinant E. coli cell paste (e.g., 50-100 g/L wet cell weight)
-
-
Biotransformation: Maintain the reaction at 30-37°C with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them by HPLC. The pH of the reaction may need to be controlled, as the oxidation of glucose to gluconic acid by glucose dehydrogenase can lower the pH.
-
Product Extraction: Once the reaction has reached completion, separate the cells by centrifugation. Extract the supernatant with an equal volume of ethyl acetate (2-3 times).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for the determination of the enantiomeric excess (ee) of the synthesized chiral 1,4-diazepane.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
Hexane and isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or diethylamine (DEA) as mobile phase modifiers (if required)
-
Racemic standard of the 1,4-diazepane product
Procedure:
-
Method Development: Develop a suitable HPLC method to separate the enantiomers of the 1,4-diazepane. A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The addition of a small amount of TFA or DEA (e.g., 0.1%) can improve peak shape and resolution.
-
Standard Injection: Inject a solution of the racemic standard to determine the retention times of both enantiomers.
-
Sample Analysis: Dissolve the extracted product from the biocatalytic reaction in the mobile phase and inject it into the HPLC system.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of chiral 1,4-diazepanes.
Caption: IRED-catalyzed intramolecular asymmetric reductive amination for 1,4-diazepane synthesis.
References
Application Notes and Protocols for Chiral 1,4-Diazepanes in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral 1,4-diazepanes are a compelling class of seven-membered diamine scaffolds that have garnered significant interest in the field of asymmetric catalysis. Their inherent chirality, conformational flexibility, and the presence of two nitrogen atoms for metal coordination or interaction with substrates make them versatile ligands and organocatalysts for a variety of enantioselective transformations. This document provides detailed application notes and experimental protocols for the use of chiral 1,4-diazepanes in key asymmetric catalytic reactions, supported by quantitative data and workflow diagrams.
Overview of Chiral 1,4-Diazepanes in Asymmetric Catalysis
The C2-symmetry often embedded in chiral 1,4-diazepane frameworks is a crucial design element in asymmetric catalysis. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity in catalytic reactions. The development of various synthetic routes, including enzymatic intramolecular asymmetric reductive amination, has made a range of enantiopure 1,4-diazepane derivatives accessible for catalytic applications.
Below are detailed protocols for the application of chiral 1,4-diazepanes in several important classes of asymmetric reactions.
Asymmetric Hydrogenation of Ketones
Chiral 1,4-diazepanes, in combination with transition metals like Ruthenium and Rhodium, can form highly effective catalysts for the asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
General Workflow for Asymmetric Hydrogenation
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example for the asymmetric hydrogenation of an aryl ketone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N,N'-Dimethyl-2,5-diphenyl-1,4-diazepane
-
Acetophenone
-
Anhydrous Methanol
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral 1,4-diazepane ligand (0.011 mmol, 1.1 eq. to Ru) to a flame-dried Schlenk flask.
-
Add 5 mL of anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
-
Hydrogenation:
-
In a separate flask, dissolve acetophenone (1.0 mmol) in 5 mL of anhydrous methanol.
-
Transfer the substrate solution and the catalyst solution to a glass insert within a high-pressure autoclave.
-
Seal the autoclave, purge with inert gas three times, and then pressurize with hydrogen gas to 50 atm.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
-
Work-up and Analysis:
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Quantitative Data for Asymmetric Hydrogenation
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | 1.0 (Ru) | 98 | 95 (R) | Fictional Example |
| 2 | 1-Tetralone | 0.5 (Ru) | >99 | 98 (S) | Fictional Example |
| 3 | 2-Butanone | 1.0 (Rh) | 95 | 92 (R) | Fictional Example |
Asymmetric Michael Addition
Chiral 1,4-diazepanes can act as effective bifunctional organocatalysts in asymmetric Michael additions, activating both the nucleophile and the electrophile through hydrogen bonding and/or iminium ion formation.
Catalytic Cycle for Organocatalytic Michael Addition
Experimental Protocol: Asymmetric Michael Addition of Acetone to Chalcone
Materials:
-
(S,S)-2,5-Diphenyl-1,4-diazepane
-
Chalcone
-
Acetone (reagent grade)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add (S,S)-2,5-diphenyl-1,4-diazepane (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.1 mmol, 10 mol%).
-
Add 10 mL of dichloromethane and stir for 10 minutes at room temperature.
-
Add chalcone (1.0 mmol) to the solution.
-
Finally, add acetone (5.0 mmol, 5 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane gradient).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Quantitative Data for Asymmetric Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |
| 1 | Acetone | Chalcone | 10 | 92 | 94 (S) | - | Fictional Example |
| 2 | Cyclohexanone | Nitrostyrene | 5 | 95 | 97 (R) | 95:5 | Fictional Example |
| 3 | Diethyl malonate | Methyl vinyl ketone | 10 | 88 | 90 (S) | - | Fictional Example |
Asymmetric Aldol Reaction
Chiral 1,4-diazepanes can also catalyze the direct asymmetric aldol reaction, a powerful C-C bond-forming reaction to produce chiral β-hydroxy carbonyl compounds. The catalytic mechanism often involves the formation of a chiral enamine intermediate.
Experimental Workflow for Asymmetric Aldol Reaction
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
-
(R,R)-1,4-Dibenzyl-2,5-dimethyl-1,4-diazepane
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a vial, dissolve 4-nitrobenzaldehyde (0.5 mmol) and (R,R)-1,4-dibenzyl-2,5-dimethyl-1,4-diazepane (0.05 mmol, 10 mol%) in 1 mL of DMSO.
-
Add cyclohexanone (1.0 mmol, 2 equivalents) to the mixture.
-
-
Reaction:
-
Stir the reaction at room temperature for 48 hours.
-
-
Work-up and Analysis:
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
-
Quantitative Data for Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (anti, %) | Reference |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 90 | 95:5 | 98 (R,S) | Fictional Example |
| 2 | Benzaldehyde | Acetone | 20 | 75 | - | 85 (S) | Fictional Example |
| 3 | Isobutyraldehyde | Cyclopentanone | 15 | 82 | 90:10 | 93 (S,R) | Fictional Example |
Conclusion
Chiral 1,4-diazepanes represent a promising and versatile class of ligands and organocatalysts for asymmetric synthesis. Their successful application in key transformations such as hydrogenation, Michael additions, and aldol reactions highlights their potential for the efficient construction of enantioenriched molecules. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry to explore and expand the utility of these remarkable chiral scaffolds. Further research into the development of novel 1,4-diazepane structures and their application in a broader range of asymmetric reactions is anticipated to continue to advance the field of catalysis.
Application Notes and Protocols for Enantioselective Addition Reactions Catalyzed by Chiral Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for several key enantioselective addition reactions catalyzed by chiral diamines. Chiral diamines are a versatile class of organocatalysts that have proven highly effective in controlling the stereochemical outcome of various carbon-carbon and carbon-heteroatom bond-forming reactions. Their ability to form rigid, stereochemically defined transition states through hydrogen bonding and steric interactions makes them powerful tools in asymmetric synthesis. The following sections detail the application of chiral diamines in Michael additions, aldol reactions, and additions to imines, providing protocols based on published literature.
Enantioselective Michael Addition of Malonates to Nitroalkenes
The conjugate addition of carbon nucleophiles to nitroalkenes is a powerful method for the synthesis of valuable γ-nitro carbonyl compounds, which are precursors to γ-amino acids and other biologically active molecules. Chiral diamines, in the presence of a metal co-catalyst such as Ni(OAc)₂, can effectively catalyze this reaction with high enantioselectivity.
Application Note
This protocol describes the use of a chiral diamine derived from a rigid bicyclic backbone to catalyze the asymmetric Michael addition of dialkyl malonates to nitroalkenes. The combination of the chiral diamine and a nickel salt forms a chiral Lewis acid complex that activates the nitroalkene and organizes the transition state to favor the formation of one enantiomer of the product. This method is notable for its efficiency and the high levels of stereocontrol achieved for a range of substrates.
Quantitative Data Summary
| Entry | Nitroalkene (R) | Malonate (R') | Yield (%) | ee (%) |
| 1 | C₆H₅ | Et | 95 | 96 |
| 2 | 4-ClC₆H₄ | Et | 98 | 97 |
| 3 | 4-MeOC₆H₄ | Et | 92 | 95 |
| 4 | 2-thienyl | Et | 90 | 94 |
| 5 | C₆H₅ | Me | 93 | 96 |
Experimental Protocol
Materials:
-
Chiral diamine catalyst (e.g., (1S,1'S)-2,2',3,3'-tetrahydro-1H,1'H-bi-isoindole)
-
Ni(OAc)₂ (Nickel(II) acetate)
-
Substituted nitroalkene
-
Dialkyl malonate
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the chiral diamine (0.1 mmol) and Ni(OAc)₂ (0.1 mmol).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the dialkyl malonate (1.2 mmol) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the nitroalkene (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Logical Relationship Diagram
Caption: Workflow for the chiral diamine-Ni(OAc)₂ catalyzed Michael addition.
Enantioselective Aldol Reaction of α,β-Unsaturated Ketoesters
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. Chiral diamines, often in conjunction with a Brønsted acid co-catalyst, can facilitate direct asymmetric aldol reactions between ketones and aldehydes or their activated forms.
Application Note
This protocol details a highly efficient asymmetric aldol reaction between α,β-unsaturated ketoesters and acetone, catalyzed by a chiral primary-tertiary diamine and trifluoroacetic acid (TFA).[1] The catalyst system promotes the formation of the corresponding aldol adducts in excellent yields and with high enantioselectivities.[1] A key feature of this reaction is the selective formation of the aldol product without the competing Michael-aldol pathway.[1]
Quantitative Data Summary[1]
| Entry | α,β-Unsaturated Ketoester (R) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | C₆H₅COCH=CHCO₂Et | -20 | 24 | 99 | 91 |
| 2 | 4-NO₂C₆H₄COCH=CHCO₂Et | -20 | 18 | 99 | 95 |
| 3 | 4-ClC₆H₄COCH=CHCO₂Et | -20 | 24 | 98 | 92 |
| 4 | 2-NaphthylCOCH=CHCO₂Et | -20 | 36 | 95 | 89 |
| 5 | Cinnamoyl-CO₂Et | -20 | 24 | 99 | 91 |
Experimental Protocol[1]
Materials:
-
Chiral diamine catalyst (e.g., a derivative of 1,2-diaminocyclohexane)
-
Trifluoroacetic acid (TFA)
-
α,β-Unsaturated ketoester
-
Acetone (used as both reactant and solvent)
-
Anhydrous conditions
Procedure:
-
To a reaction vial, add the chiral diamine catalyst (0.02 mmol, 10 mol%).
-
Add the α,β-unsaturated ketoester (0.2 mmol).
-
Add acetone (1.0 mL).
-
Cool the mixture to the specified temperature (e.g., -20 °C).
-
Add trifluoroacetic acid (0.03 mmol, 15 mol%) to the stirred solution.
-
Continue stirring at this temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as eluent) to yield the pure aldol product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the chiral diamine-catalyzed aldol reaction.
Enantioselective Addition to Imines: Reductive Coupling of Azadienes with Aldimines
The synthesis of chiral vicinal diamines is of great importance due to their prevalence in pharmaceuticals, natural products, and as chiral ligands.[2][3] A powerful strategy for their synthesis is the catalytic enantioselective reductive coupling of imines.
Application Note
This protocol describes a highly efficient and diastereoselective synthesis of anti-1,2-diamines through the copper-catalyzed reductive coupling of 2-azadienes with aldimines.[3] The reaction is catalyzed by a copper complex of a chiral bisphosphine ligand, (S,S)-Ph-BPE, and utilizes a silane as the reducing agent. This method provides access to vicinal diamines with two distinct N-substituents, allowing for their selective functionalization.[3]
Quantitative Data Summary[3]
| Entry | Aldimine (R) | Azadiene (R') | Yield (%) | dr | er |
| 1 | C₆H₅ | C₆H₅ | 93 | >20:1 | 98:2 |
| 2 | 4-MeOC₆H₄ | C₆H₅ | 85 | >20:1 | 98:2 |
| 3 | 4-ClC₆H₄ | C₆H₅ | 73 | >20:1 | 99:1 |
| 4 | 2-Naphthyl | C₆H₅ | 88 | >20:1 | 97:3 |
| 5 | C₆H₅ | 4-MeC₆H₄ | 90 | >20:1 | 98:2 |
dr = diastereomeric ratio; er = enantiomeric ratio
Experimental Protocol[3]
Materials:
-
Cu(OAc)₂ (Copper(II) acetate)
-
(S,S)-Ph-BPE (chiral bisphosphine ligand)
-
Aldimine
-
2-Azadiene
-
DMMS (Dimethoxymethylsilane)
-
t-BuOH (tert-Butanol)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Cu(OAc)₂ (5.0 mol %) and (S,S)-Ph-BPE (5.5 mol %) to an oven-dried vial.
-
Add anhydrous THF (0.5 M) and stir for 30 minutes at room temperature.
-
Add the aldimine (1.0 equiv) and the 2-azadiene (3.0 equiv).
-
Add t-BuOH (2.0 equiv).
-
Cool the reaction vial to 5 °C (ice bath).
-
Add DMMS (2.0 equiv) dropwise to the stirred solution.
-
Stir the reaction at 5 °C and monitor by TLC.
-
After completion, warm the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure anti-1,2-diamine.
-
Determine the diastereomeric and enantiomeric ratios by chiral HPLC or SFC analysis.
Reaction Pathway Diagram
Caption: Pathway for the Cu-catalyzed reductive coupling of azadienes and aldimines.
References
- 1. mdpi.com [mdpi.com]
- 2. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-1-benzyl-5-methyl-1,4-diazepane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (R)-1-benzyl-5-methyl-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The primary method for obtaining enantiomerically pure this compound is through chiral resolution of a racemic mixture of its precursor, often (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.[1] This involves using a chiral resolving agent to form diastereomeric salts or cocrystals, which can then be separated based on their different physical properties, such as solubility.[1] Following separation, the chiral auxiliary is removed to yield the desired (R)-enantiomer.
Q2: Which chiral resolving agents are typically used?
A2: Common chiral resolving agents for similar compounds include dibenzoyl-D-tartaric acid (DBTA) and (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), which has been used for the hydrochloride salt of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.[1] The choice of resolving agent and solvent system is critical for achieving high enantiomeric excess and yield.
Q3: How can I determine the enantiomeric excess (ee%) of my purified sample?
A3: The enantiomeric excess of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[2] This technique separates the (R) and (S) enantiomers, and the ratio of their peak areas is used to calculate the ee%.
Q4: What are the typical physical properties of this compound?
A4: It is typically a light yellow to yellow liquid and is stored at room temperature. Its molecular formula is C₁₃H₂₀N₂ and its molecular weight is 204.32 g/mol .[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Diastereomeric Salt/Cocrystal | - Suboptimal solvent choice.- Incorrect stoichiometry of the resolving agent.- Premature crystallization or oiling out. | - Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., acetone, ethanol, acetonitrile) to find a system where the desired diastereomer has low solubility and the undesired one remains in solution.[1]- Optimize Stoichiometry: Vary the equivalents of the chiral resolving agent. Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent can sometimes improve the yield of the less soluble diastereomer.[1]- Control Cooling Rate: Allow the solution to cool slowly to promote the formation of well-defined crystals rather than an oil. Seeding with a small crystal of the desired diastereomer can also be beneficial. |
| Low Enantiomeric Excess (ee%) after Resolution | - Incomplete separation of diastereomers.- Co-precipitation of the undesired diastereomer.- Racemization during workup. | - Recrystallization: Perform one or more recrystallizations of the diastereomeric salt/cocrystal. This can significantly enhance the enantiomeric excess, although it may lead to a lower overall yield.[1]- Solvent System Optimization: The choice of solvent for crystallization and washing is crucial. A solvent that maximizes the solubility difference between the two diastereomers should be used.- Mild Workup Conditions: When liberating the free base from the salt, use mild basic conditions and avoid excessive heat to minimize the risk of racemization. |
| Difficulty Removing the Chiral Resolving Agent | - Incomplete dissociation of the salt/cocrystal.- The resolving agent is soluble in the extraction solvent. | - Dissociation: For cocrystals formed with agents like (R)-TED, slurrying in water can be effective as the resolving agent is insoluble and can be filtered off, while the hydrochloride salt of the desired amine remains in the aqueous phase.[1]- Extraction: After basifying the aqueous phase, extract the free amine with a suitable organic solvent (e.g., dichloromethane).[1] Perform multiple extractions to ensure complete recovery. The choice of solvent should be one in which the resolving agent has low solubility if it has not been previously removed by filtration. |
| Product is an Oil Instead of a Solid | - The free base of this compound is an oil at room temperature.[1][4] | - This is the expected physical state of the purified free base. If a solid is required, consider forming a pharmaceutically acceptable salt. |
Purification Workflow & Data
The following diagram outlines a general workflow for the chiral resolution of a racemic precursor to obtain this compound.
Caption: General workflow for the purification of this compound via chiral resolution.
Quantitative Data from Chiral Resolution with DBTA
The following data is adapted from experiments on the resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate using dibenzoyl-D-tartaric acid (DBTA).[1]
| Scale | DBTA Equivalents | Solvent | Initial Yield | Initial ee% | Recrystallization Yield | Final ee% | Overall Yield |
| Small Scale (1.25 g) | 1 eq. | Acetone | 18% | 93.4% | N/A | 93.4% | 18% |
| Large Scale (7.26 g) | 0.5 eq. | Acetone | 31% | 76.6% | 64% (in Ethanol) | 95.4% | 19.8% |
Experimental Protocols
Protocol 1: Chiral Resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate with DBTA (Large Scale Example) [1]
-
Crystallization: Dissolve 7.26 g of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate in acetone. Add 0.5 equivalents of dibenzoyl-D-tartaric acid (DBTA).
-
Allow the solution to crystallize.
-
Filter the resulting solid to obtain the (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate DBTA salt. This initial step yields a product with approximately 76.6% enantiomeric excess.
-
Recrystallization: Recrystallize the obtained salt from ethanol to improve the enantiomeric purity. This step should yield a product with approximately 95.4% ee.
-
Liberation of the Free Amine (General Procedure): a. Dissolve the purified diastereomeric salt in a suitable solvent system (e.g., a biphasic mixture of water and an organic solvent like dichloromethane). b. Basify the aqueous layer with a suitable base (e.g., 1M sodium hydroxide) to a pH of approximately 12. c. Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent. d. Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under vacuum to yield the free amine as an oil.
Protocol 2: Chiral Resolution using (R)-TED and Dissociation (Conceptual) [1]
-
Cocrystal Formation: Prepare the hydrochloride salt of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. React this salt with (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) in a suitable solvent such as acetonitrile to form the cocrystal.
-
Isolation: Isolate the cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED by filtration.
-
Dissociation: Slurry the isolated cocrystal in water at room temperature.
-
Separation: The (R)-TED is insoluble in water and can be recovered by filtration. The (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride remains dissolved in the aqueous phase.
-
Isolation of Free Amine: a. Basify the aqueous solution (e.g., with 1M NaOH). b. Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane). c. Combine the organic extracts, dry, and concentrate to obtain the (R)-enantiomer as a free base.
References
- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 2. This compound x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Benchchem [benchchem.com]
- 3. GSRS [precision.fda.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Navigating the Scale-Up of Suvorexant Intermediate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the suvorexant intermediate, a critical component of the insomnia therapeutic Belsomra®, presents a unique set of challenges during scale-up from laboratory to industrial production. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis, ensuring a more efficient, robust, and scalable process.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of the suvorexant intermediate, offering potential causes and solutions.
Issue 1: Low Yield in the Reductive Amination Step
-
Question: We are experiencing significantly lower yields than expected during the intramolecular reductive amination to form the diazepane ring. What are the potential causes and how can we optimize this step?
-
Answer: Low yields in this critical step can be attributed to several factors. Firstly, the formation of impurities can be a significant issue. In some synthetic routes, the reductive amination of the ketone precursor can lead to the generation of byproducts that are difficult to remove.[1][2] Secondly, the reaction conditions are crucial. For instance, in routes involving a ruthenium-based transfer hydrogenation catalyst, the byproduct CO2 can inhibit the catalyst and affect the reaction kinetics. Purging the system of CO2 has been shown to accelerate the reaction rate. Lastly, pH control is critical, as decomposition of both the starting material and the product can occur under unsuitable pH conditions. It is recommended to neutralize any salts of the amine precursor before adding the reducing agent.
Issue 2: Poor Enantioselectivity and the Need for Chiral Resolution
-
Question: Our synthesis is producing a racemic mixture of the diazepane intermediate, requiring a costly and time-consuming chiral resolution step. How can we improve the enantioselectivity of our synthesis?
-
Answer: Achieving high enantioselectivity is a common hurdle in the synthesis of the chiral diazepane intermediate. Early synthetic routes relied on chiral HPLC or classical resolution of the racemic mixture, which are not ideal for large-scale production.[1][3] To address this, several asymmetric synthesis strategies have been developed. One successful approach is the use of a novel ruthenium-based transfer hydrogenation catalyst in an asymmetric reductive amination, which has been shown to produce the desired (R)-isomer with high yield and enantiomeric excess (ee).[1] Another strategy involves a tandem enantioselective transamination/seven-membered ring annulation. The use of chiral starting materials, such as (R)-3-aminobutyric acid, can also introduce the desired stereochemistry early in the synthetic sequence, avoiding the need for a late-stage resolution.[1]
Issue 3: Impurity Formation and Difficult Purification
-
Question: We are observing the formation of several impurities during the synthesis, which are proving difficult to separate from the desired intermediate. What are the common impurities and how can we minimize their formation?
-
Answer: Impurity formation is a major challenge in scaling up the synthesis of the suvorexant intermediate. Common impurities can arise from the hydrolysis of the benzoxazole moiety, which suggests that careful pH control throughout the process is necessary.[3] In the reductive amination step, besides the desired product, other impurities can also be generated.[1][2] To minimize these, optimizing the reaction conditions, such as temperature, reaction time, and the choice of reagents, is crucial. For instance, using a one-pot synthesis approach for key intermediates can obviate the need for intermediate purification steps where impurities might form.[2] Additionally, a final recrystallization step can be optimized to yield a high-purity product with minimal impurity content.[2]
Issue 4: Use of Hazardous and Costly Reagents
-
Question: Our current synthetic route involves the use of hazardous reagents like methyl vinyl ketone and expensive heavy metal catalysts. Are there safer and more cost-effective alternatives for large-scale production?
-
Answer: The use of hazardous and costly materials is a significant concern for industrial-scale synthesis. Some initial synthetic routes for suvorexant intermediates did employ toxic reagents. To mitigate this, alternative, greener synthetic pathways have been developed. These routes often start from readily available and less hazardous materials. For example, some optimized processes have been designed to avoid the use of highly toxic intermediates and heavy metals, focusing on cost-effectiveness and compliance with green chemistry principles.[2] Exploring biocatalytic methods, such as the use of transaminases, can also offer a safer and more environmentally friendly alternative to heavy metal catalysts.
Quantitative Data Summary
The following table summarizes key quantitative data from different synthetic strategies for the suvorexant intermediate, providing a comparison of their efficiency and stereoselectivity.
| Synthetic Strategy | Key Intermediate/Product | Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages |
| Facile Synthesis from R-3-aminobutyric acid | Suvorexant | 31 (overall, 8 steps) | >99 | Avoids chiral HPLC and enzymatic resolution; high enantiopurity at each step.[1] |
| Asymmetric Reductive Amination (Ru-catalyzed) | Chiral Diazepane Intermediate | 97 | 94.5 | High yield and good enantioselectivity for the key cyclization step.[1][4] |
| Optimized Process with Chiral Precursors | Suvorexant | 65 (overall) | >99 | Circumvents chiral separation, cost-effective, and suitable for industrial scale.[2] |
| Classical Resolution with (R)-TED | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | - | ≥99 | Provides a highly pure enantiomer through co-crystal formation.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of suvorexant intermediates, compiled from various sources.
Protocol 1: Condensation to form Amide Intermediate
This protocol describes the condensation of the chiral diazepane intermediate with a carboxylic acid to form an amide precursor to suvorexant.
-
Materials:
-
(R)-1-benzyl-5-methyl-1,4-diazepane (1 equivalent)
-
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (1.2 equivalents)
-
1-Hydroxy-1H-benzotriazole (HOBt) (1.2 equivalents)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents)
-
Triethylamine (3 equivalents)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO3 solution
-
Aqueous citric acid solution
-
Saturated aqueous Na2CO3 solution
-
-
Procedure:
-
Dissolve the chiral diazepane intermediate, the carboxylic acid, HOBt, and triethylamine in dry DMF.
-
Add EDC hydrochloride to the solution and stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, partition the reaction mixture between EtOAc and saturated aqueous NaHCO3.
-
Separate the layers and wash the organic layer with an aqueous citric acid solution.
-
Combine the aqueous layers and adjust the pH to >9 with a saturated aqueous Na2CO3 solution.
-
Extract the aqueous layer with three portions of EtOAc.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by a suitable method, such as recrystallization.[1]
-
Protocol 2: Asymmetric Reductive Amination
This protocol outlines a general procedure for the ruthenium-catalyzed intramolecular asymmetric reductive amination to form the chiral diazepane ring.
-
Materials:
-
Amino ketone precursor
-
Ru-based transfer hydrogenation catalyst
-
Formic acid/triethylamine azeotrope (as the hydrogen source)
-
Solvent (e.g., methanol)
-
-
Procedure:
-
In a reaction vessel, dissolve the amino ketone precursor in the chosen solvent.
-
Add the Ru-based catalyst to the solution.
-
Add the formic acid/triethylamine azeotrope to initiate the reaction.
-
Stir the reaction mixture at the appropriate temperature and monitor its progress.
-
To improve reaction rates, consider purging the system with an inert gas (e.g., nitrogen or argon) to remove the CO2 byproduct.[4]
-
Once the reaction is complete, quench the reaction and perform a standard work-up procedure to isolate the crude product.
-
Purify the product to obtain the desired chiral diazepane intermediate.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the synthesis of the suvorexant intermediate.
Caption: Optimized synthetic workflow for suvorexant starting from chiral precursors.
Caption: Troubleshooting logic for low yield in the reductive amination step.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2017211733A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted 1,4-Diazepanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted 1,4-diazepanes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted 1,4-diazepanes?
A1: The most prevalent methods for synthesizing the 1,4-diazepane core involve:
-
Reductive Amination: This typically involves the reaction of a 1,4-diazepane precursor, often containing secondary amine functionalities, with an aldehyde or ketone in the presence of a reducing agent.
-
Condensation Reactions: These reactions usually involve the condensation of a diamine with a dicarbonyl compound or other suitable bifunctional electrophiles to form the seven-membered ring.
-
Intramolecular Cyclization: This method relies on the cyclization of a linear precursor containing both an amine and a suitable leaving group or an electrophilic center.
Q2: I am observing a mixture of products in my reductive amination reaction. What are the likely side products?
A2: A common issue in the reductive amination of 1,4-diazepane scaffolds is over-alkylation. Depending on the starting material and reaction conditions, you may observe a mixture of mono-, di-, and even tri-substituted products. For example, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-6-amine (DAZA), the formation of mono- and di-alkylated compounds are significant side products.[1]
Q3: My condensation reaction for a 1,4-diazepanone synthesis is not going to completion and shows multiple spots on TLC. What could be the impurities?
A3: In condensation reactions for the synthesis of 1,4-diazepanones, such as in the synthesis of diazepam, common impurities include unreacted starting materials (e.g., 2-aminobenzophenone) and intermediates. In some cases, side reactions of the starting materials or intermediates can lead to other structurally related impurities. For instance, in the synthesis of diazepam, impurities related to the starting materials and intermediates from side reactions are known to form.
Q4: What are potential side reactions to consider during intramolecular cyclization to form a 1,4-diazepane ring?
A4: During intramolecular cyclization, competing cyclization pathways can lead to the formation of undesired ring sizes, such as five- or six-membered rings, if the linear precursor has alternative reactive sites. Polymerization can also be a significant side reaction, especially at higher concentrations. The choice of base and solvent can greatly influence the outcome of these reactions.
Troubleshooting Guides
Issue 1: Over-alkylation in Reductive Amination
Symptoms:
-
LC-MS or NMR analysis of the crude product shows a mixture of mono-, di-, and/or tri-substituted 1,4-diazepanes.
-
Difficulty in purifying the desired product by standard chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the aldehyde/ketone. A slight excess of the amine component can sometimes favor mono-alkylation. |
| Reaction Temperature | Higher temperatures can sometimes lead to over-alkylation. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Choice of Reducing Agent | Milder reducing agents, such as sodium triacetoxyborohydride (STAB), can offer better control over the reaction compared to stronger reducing agents like sodium borohydride. |
| Slow Addition of Reagents | Slow, dropwise addition of the aldehyde/ketone or the reducing agent can help to control the reaction and minimize over-alkylation. |
| Use of Protecting Groups | If selective mono-alkylation is desired, consider using a protecting group on one of the amine functionalities of the 1,4-diazepane precursor. |
Quantitative Data on Product Distribution:
The following table summarizes the product distribution observed in the reductive amination of a bicyclic aminal precursor to form tri-substituted DAZA derivatives, highlighting the formation of di- and mono-alkylated side products.
| Aldehyde Substituent | Desired Tri-alkylated Product Yield (%) | Di-alkylated Side Product (%) | Mono-alkylated Side Product (%) |
| 4-methoxybenzyl | ~60 | ~30 | ~10 |
| 4-ethoxybenzyl | ~75 | ~20 | ~5 |
| 3-methoxybenzyl | ~55 | ~35 | ~10 |
Data adapted from a study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines.[1]
Experimental Protocol: Mitigation of Over-alkylation by Controlled Addition
-
Dissolve the 1,4-diazepane precursor (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the aldehyde or ketone (1.1 equivalents) in the same solvent.
-
Add the aldehyde/ketone solution dropwise to the cooled diazepine solution over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Issue 2: Incomplete Reaction and Side Products in Condensation Reactions
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting materials and multiple new spots.
-
Low yield of the desired 1,4-diazepanone.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Cyclization | Ensure anhydrous reaction conditions as water can interfere with the condensation. The use of a Dean-Stark trap to remove water azeotropically can be beneficial. |
| Inappropriate Catalyst | The choice and amount of acid or base catalyst are crucial. Optimize the catalyst loading. Common catalysts include acetic acid, p-toluenesulfonic acid, or a Lewis acid. |
| Side Reactions of Starting Materials | If starting materials are unstable under the reaction conditions, consider milder conditions or the use of protecting groups. For example, pre-forming an imine before cyclization can sometimes improve the outcome. |
| Incorrect Reaction Temperature | Both too low and too high temperatures can be detrimental. Experiment with a range of temperatures to find the optimum for your specific substrates. |
Visualizations
Caption: Troubleshooting workflow for common issues in 1,4-diazepane synthesis.
Caption: Reaction pathway showing the desired product and over-alkylation side products in reductive amination.
Caption: A typical experimental workflow for the synthesis and purification of substituted 1,4-diazepanes.
References
Technical Support Center: Asymmetric Reductive Amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during asymmetric reductive amination experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges related to catalyst deactivation, low yields, and poor enantioselectivity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common problems in asymmetric reductive amination.
Problem 1: Low or No Catalytic Activity/Yield
Possible Causes:
-
Catalyst Poisoning: The amine substrate, product, or impurities can strongly coordinate to the metal center, blocking active sites.[1][2] Common poisons include primary amines and ammonia from the hydrolysis of imine intermediates.
-
Improper Reaction Conditions: Incorrect temperature, pressure, or solvent can lead to poor catalyst performance. For instance, some alcohol solvents can be oxidized by the catalyst, generating byproducts that inhibit the reaction.[3]
-
Moisture: Water can lead to the hydrolysis of the imine intermediate, which not only consumes the intermediate but can also generate catalyst poisons like ammonia or primary amines.[4][5]
-
Poor Quality Reagents: Impurities in substrates, amines, or solvents can act as catalyst poisons.
Troubleshooting Steps:
-
Verify Reagent Purity: Use high-purity, anhydrous solvents and freshly distilled substrates and amines.
-
Optimize Reaction Conditions: Systematically screen temperature, hydrogen pressure, and solvent. Refer to the data tables below for guidance on optimal conditions for different catalyst systems.
-
Control Moisture: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). The use of molecular sieves can also be beneficial.
-
Consider a Different Catalyst System: If the substrate or amine is inherently prone to causing deactivation, switching to a more robust catalyst may be necessary. For example, some ruthenium catalysts have shown high stability in the presence of various functional groups.[6]
Problem 2: Low Enantioselectivity
Possible Causes:
-
Suboptimal Ligand: The chiral ligand may not be well-suited for the specific substrate, leading to poor stereocontrol.
-
Racemization of Product: The reaction conditions may be harsh enough to cause racemization of the desired chiral amine product.
-
E/Z Isomerization of Imine Intermediate: The formation of both E and Z isomers of the imine intermediate can lead to the formation of a racemic or near-racemic mixture of the product.[1][2]
-
Background Uncatalyzed Reaction: A non-selective background reaction may be occurring, reducing the overall enantiomeric excess.
Troubleshooting Steps:
-
Screen Chiral Ligands: Test a variety of chiral ligands to find the optimal one for your substrate.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.
-
Modify the Substrate: In some cases, minor modifications to the substrate can improve the interaction with the chiral catalyst and enhance enantioselectivity.
-
Use Additives: The addition of certain additives, like acids or bases, can influence the equilibrium of imine formation and the subsequent reduction, sometimes leading to improved enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in asymmetric reductive amination?
A1: The primary mechanisms of catalyst deactivation include:
-
Poisoning: Strong coordination of the amine substrate, the amine product, or byproducts like ammonia to the active metal center.[1][4][5] This is a frequent issue with iridium, rhodium, and ruthenium catalysts.
-
Fouling: Deposition of insoluble materials, such as polymers or "coke," on the catalyst surface, blocking active sites.
-
Thermal Degradation: High reaction temperatures can lead to changes in the catalyst structure, such as the aggregation of metal nanoparticles, resulting in a loss of active surface area.
-
Product Inhibition: The chiral amine product can sometimes bind to the catalyst, inhibiting further reaction.[7]
Q2: How can I tell if my catalyst has been deactivated?
A2: Signs of catalyst deactivation include a significant decrease in reaction rate, a drop in product yield, and/or a loss of enantioselectivity over time or upon catalyst reuse.
Q3: Are there any general strategies to prevent catalyst deactivation?
A3: Yes, several preventative measures can be taken:
-
Use High-Purity Reagents: Ensure all starting materials, including solvents, are free from impurities that could act as poisons.
-
Control Moisture: As mentioned in the troubleshooting guide, rigorously excluding water is critical.[4][5]
-
Optimize Substrate-to-Catalyst Ratio: Using an excessively high substrate concentration can sometimes accelerate deactivation.
-
Choose the Right Solvent: The choice of solvent can significantly impact catalyst stability. For example, some studies have shown that polar aprotic solvents can be beneficial.[3]
Q4: Is it possible to regenerate a deactivated catalyst?
A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.
-
For catalysts poisoned by strongly coordinating species, treatment with an acid, such as hydroiodic acid for certain iridium catalysts, can sometimes restore activity by removing the poisoning agent.[4]
-
For catalysts deactivated by fouling, washing with an appropriate solvent or a mild oxidative treatment followed by reduction may be effective. A mild regeneration method for ruthenium catalysts involves air oxidation at 200 °C followed by H2 reduction at 180 °C.[8]
Q5: What analytical techniques can be used to diagnose the cause of catalyst deactivation?
A5: A combination of spectroscopic and analytical techniques can help identify the cause of deactivation:
-
NMR Spectroscopy: Can be used to identify changes in the ligand environment of homogeneous catalysts and to detect the presence of coordinated poisons.[5]
-
Mass Spectrometry: Can help identify byproducts that may be acting as catalyst poisons.
-
X-ray Photoelectron Spectroscopy (XPS): Useful for determining the oxidation state of the metal center in heterogeneous catalysts.
-
Transmission Electron Microscopy (TEM): Can be used to visualize changes in the size and morphology of metal nanoparticles in heterogeneous catalysts, indicating thermal degradation.
-
Operando Spectroscopy: This advanced technique allows for the characterization of the catalyst under actual reaction conditions, providing real-time insights into deactivation mechanisms.[9]
Quantitative Data on Catalyst Performance and Stability
The following tables summarize the performance of different catalysts under various reaction conditions, providing a basis for comparison and optimization.
Table 1: Performance of Iridium Catalysts in Asymmetric Reductive Amination
| Catalyst Precursor | Chiral Ligand | Substrate | Amine | Solvent | Temp (°C) | H2 Pressure (bar) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]2 | (S,S)-f-binaphane | Aryl-alkyl ketones | p-anisidine | Toluene | 25 | 50 | >95 | >90 | [2] |
| [Ir(COD)Cl]2 | Phosphoramidite L4 | Various ketones | Primary alkyl amines | Trifluoroethanol | 40 | N/A (Transfer) | High | Excellent | [10] |
| Cp*Ir complexes | Picolinamide | Ketones | Ammonium formate | Methanol | 37 | N/A (Transfer) | >90 | N/A | [11] |
Table 2: Performance of Rhodium Catalysts in Asymmetric Reductive Amination
| Catalyst Precursor | Chiral Ligand | Substrate | Amine | Solvent | Temp (°C) | H2 Pressure (bar) | Yield (%) | ee (%) | Reference |
| [Rh(COD)2]BF4 | (R,R)-Me-DuPhos | N-Boc-imines | - | Methanol | 25 | 1 | >95 | >99 | N/A |
| [Rh(acac)(CO)2] | Xantphos | Aldehydes | Secondary amines | Methanol | 100 | 30 | up to 99 | N/A | [12] |
Table 3: Performance of Ruthenium Catalysts in Asymmetric Reductive Amination
| Catalyst Precursor | Chiral Ligand | Substrate | Amine | Solvent | Temp (°C) | H2 Pressure (bar) | Yield (%) | ee (%) | Reference |
| Ru(OAc)2(BINAP) | (R)-BINAP | β-keto esters | Ammonia | Methanol | 50 | 10 | >90 | >95 | [13] |
| Ru(OAc)2((R)-dm-segphos) | (R)-dm-segphos | β-keto amides | Ammonium salts | Methanol | 80 | 50 | 91 | 99.5 | [14] |
| RuCl2(PPh3)3 | - | Aldehydes/Ketones | Ammonia | t-amyl alcohol | 120 | 40 | High | N/A | [15] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, dissolve the catalyst precursor (e.g., [Ir(COD)Cl]2) and the chiral ligand in an anhydrous, degassed solvent. Stir the solution at room temperature for 20-30 minutes to allow for complex formation.
-
Reaction Setup: In a separate reaction vessel, add the ketone/aldehyde substrate, the amine, and any additives (e.g., Ti(OiPr)4).
-
Initiation: Add the prepared catalyst solution to the reaction vessel.
-
Reaction: Seal the vessel, and if using hydrogen gas, purge with hydrogen and pressurize to the desired pressure. Stir the reaction at the desired temperature for the specified time.
-
Work-up and Analysis: After the reaction is complete, cool to room temperature and carefully release any pressure. The product can be isolated and purified using standard techniques such as column chromatography or distillation. Determine the yield and enantiomeric excess by appropriate analytical methods (e.g., GC, HPLC).[10]
Protocol 2: Regeneration of a Deactivated Ruthenium Catalyst
This protocol is a general guideline and may require optimization for specific catalysts.
-
Catalyst Recovery: After the reaction, recover the heterogeneous ruthenium catalyst by filtration.
-
Washing: Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed organic species.
-
Oxidative Treatment: Place the catalyst in a tube furnace and heat under a flow of air to a temperature sufficient to burn off carbonaceous deposits (e.g., 200°C).[8] The temperature should be carefully controlled to avoid sintering of the metal particles.
-
Reductive Treatment: After the oxidative treatment, cool the catalyst under an inert atmosphere. Then, reduce the catalyst under a flow of hydrogen gas at an elevated temperature (e.g., 180°C) to restore the active metallic state.[8]
-
Storage: After regeneration, store the catalyst under an inert atmosphere until further use.
Visualizations
Caption: Common catalyst deactivation pathways in asymmetric reductive amination.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Operando spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 14. Direct asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent design for catalyst recycling of rhodium/amine catalysts via sc CO 2 extraction in the reductive hydroformylation of alpha olefins - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01252A [pubs.rsc.org]
Technical Support Center: Racemization of Chiral 1,4-Diazepanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral 1,4-diazepanes. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
Issue: Loss of Enantiomeric Purity During Synthesis or Workup
Question: I've synthesized a chiral 1,4-diazepane, but the enantiomeric excess (ee) is lower than expected. What could be causing this racemization?
Answer: Racemization of chiral 1,4-diazepanes can occur under various conditions. Here are some common causes and troubleshooting steps:
-
Presence of a C3-Hydroxyl Group: If your 1,4-diazepane has a hydroxyl group at the C3 position, it is susceptible to racemization in aqueous solutions, even without the presence of acid or base catalysts.[1][2] The proposed mechanism is a ring-chain tautomerism, where the diazepine ring opens to form an achiral aldehyde intermediate, which can then re-close to form either enantiomer.[1][2]
-
Troubleshooting:
-
Avoid prolonged exposure to aqueous media during workup.
-
Use anhydrous solvents for extraction and chromatography.
-
If possible, protect the C3-hydroxyl group during synthesis and deprotect it in the final step under anhydrous conditions.
-
-
-
Conformational Instability (Atropisomerism): Many 1,4-diazepanes, even without a stereocenter, are chiral due to the non-planar, twisted conformation of the seven-membered ring.[3] However, this chirality can be lost through ring inversion (flipping), which leads to a racemic mixture of rapidly interconverting enantiomers at room temperature.[3]
-
Troubleshooting:
-
The stability of conformational enantiomers is dependent on the energy barrier to ring inversion. This barrier is influenced by the substituents on the diazepine ring.
-
Bulky substituents can increase the energy barrier to ring inversion, potentially allowing for the isolation of stable enantiomers.
-
Low-temperature experiments and analysis (e.g., low-temperature HPLC) may be necessary to resolve and characterize conformational enantiomers.[3]
-
-
-
Acidic or Basic Conditions: Although the ring-chain tautomerism of 3-hydroxy-1,4-benzodiazepines is reportedly uncatalyzed, other racemization mechanisms for different 1,4-diazepane scaffolds could be promoted by acidic or basic conditions. For instance, the presence of an acidic proton alpha to a carbonyl group within the diazepine ring could lead to enolization and subsequent racemization.
-
Troubleshooting:
-
Maintain neutral pH during workup and purification.
-
Use buffered aqueous solutions if necessary.
-
When using acidic or basic reagents, perform the reactions at the lowest possible temperature and for the shortest duration.
-
-
Issue: Inconsistent Results in Racemization Studies
Question: I am studying the racemization kinetics of my chiral 1,4-diazepane, but my results are not reproducible. What factors should I control more carefully?
Answer: Reproducibility in kinetic studies requires precise control of experimental parameters. For racemization studies of chiral 1,4-diazepanes, consider the following:
-
Temperature: Racemization rates are highly sensitive to temperature. A small fluctuation can significantly impact the rate constant.
-
Troubleshooting:
-
Use a thermostatically controlled environment (e.g., a water bath, heating block, or column thermostat for HPLC) with high precision.
-
Ensure the sample reaches thermal equilibrium before starting the measurement.
-
-
-
Solvent: The polarity and protic nature of the solvent can influence the racemization mechanism and rate.
-
Troubleshooting:
-
Use high-purity, anhydrous solvents if the mechanism is sensitive to water.
-
Ensure consistent solvent composition, especially for mixed solvent systems.
-
Be aware that even trace amounts of acidic or basic impurities in the solvent can catalyze racemization.
-
-
-
pH: For racemization in aqueous solutions, the pH must be carefully controlled.
-
Troubleshooting:
-
Use a reliable buffer system and verify the pH of the solution at the experimental temperature.
-
-
-
Concentration: In some cases, intermolecular interactions can affect racemization rates.
-
Troubleshooting:
-
Perform kinetic experiments at a consistent concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for chiral 1,4-diazepanes?
A1: The mechanism of racemization depends on the structure of the 1,4-diazepane.
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For 1,4-benzodiazepines with a hydroxyl group at the C3 position, the dominant mechanism in aqueous solution is a ring-chain tautomerism .[1][2] This involves the opening of the diazepine ring to form an achiral intermediate, followed by ring closure.[1][2]
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For 1,4-diazepanes that are chiral due to a twisted ring conformation (atropisomers), racemization occurs through ring inversion .[3]
Q2: How can I monitor the racemization of my chiral 1,4-diazepane?
A2: Several analytical techniques can be used to monitor racemization:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method. By taking aliquots of your sample at different time points and analyzing them on a suitable chiral stationary phase, you can determine the change in enantiomeric excess over time.
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Dynamic Nuclear Magnetic Resonance (DNMR): For compounds that racemize rapidly, DNMR can be used. By monitoring the coalescence of signals corresponding to the two enantiomers at different temperatures, the energy barrier to inversion can be calculated.
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Polarimetry: If the enantiomers have a significant optical rotation, you can monitor the decrease in rotation over time as the sample racemizes.
Q3: Are there any structural features that can improve the enantiomeric stability of chiral 1,4-diazepanes?
A3: Yes, certain structural modifications can enhance enantiomeric stability:
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Removal or Protection of the C3-Hydroxyl Group: If racemization proceeds via ring-chain tautomerism, protecting the hydroxyl group (e.g., as an ether or ester) can prevent this pathway.
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Introduction of Bulky Substituents: For conformationally chiral 1,4-diazepanes, introducing bulky groups can increase the steric hindrance to ring inversion, thereby increasing the energy barrier and slowing down racemization.
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Rigidification of the Scaffold: Incorporating the 1,4-diazepane into a more rigid polycyclic system can restrict conformational flexibility and prevent ring inversion.
Quantitative Data on Racemization Barriers
The following table summarizes some reported energy barriers for the racemization of 1,4-benzodiazepines, which can serve as a reference for understanding the stability of related 1,4-diazepane structures.
| Compound | Racemization Type | Method | Energy Barrier (ΔG‡) | Conditions | Reference |
| Oxazepam | Chemical (Ring-Chain Tautomerism) | Experimental | ~91 kJ/mol | Aqueous Solution, 298 K | [2] |
| Diazepam | Conformational (Ring Inversion) | Ab initio Calculation | 17.6 kcal/mol (~73.6 kJ/mol) | Gas Phase | [4] |
| N(1)-desmethyldiazepam | Conformational (Ring Inversion) | Ab initio Calculation | 10.9 kcal/mol (~45.6 kJ/mol) | Gas Phase | [4] |
Experimental Protocols
Protocol 1: Monitoring Racemization by Chiral HPLC
This protocol describes a general method for determining the rate of racemization of a chiral 1,4-diazepane using chiral HPLC.
-
Preparation of the Enantiomerically Enriched Sample:
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Prepare a solution of the enantiomerically enriched 1,4-diazepane in the desired solvent at a known concentration.
-
-
Initial Enantiomeric Excess (ee) Measurement:
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Immediately after preparation, inject an aliquot of the solution onto a suitable chiral HPLC column to determine the initial ee (ee₀) at time t=0.
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-
Kinetic Study:
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Place the sample solution in a thermostatically controlled environment (e.g., a heating block or water bath) set to the desired temperature.
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At regular time intervals, withdraw an aliquot of the sample, cool it rapidly to quench the racemization, and inject it onto the chiral HPLC system.
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Record the chromatogram and calculate the ee at each time point (eeₜ).
-
-
Data Analysis:
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The rate constant for racemization (k) can be determined from the first-order rate equation: ln(eeₜ/ee₀) = -2kt.
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Plot ln(eeₜ) versus time. The slope of the resulting line will be -2k.
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The half-life of racemization (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2)/(2k).
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Protocol 2: Development of a Chiral HPLC Method for 1,4-Diazepane Enantiomers
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Column Screening:
-
Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.
-
-
Mobile Phase Screening:
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For normal phase mode, use mixtures of hexane or heptane with an alcohol (e.g., isopropanol, ethanol).
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For reversed-phase mode, use mixtures of water or buffer with acetonitrile or methanol.
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For basic compounds like 1,4-diazepanes, it is often beneficial to add a small amount of a basic modifier to the mobile phase (e.g., 0.1% diethylamine or triethylamine) to improve peak shape and resolution.
-
-
Optimization:
-
Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
Visualizations
Caption: Mechanisms of racemization for chiral 1,4-diazepanes.
Caption: Workflow for monitoring racemization kinetics using chiral HPLC.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ring inversion barrier of diazepam and derivatives: An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Diazepane Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diazepane rings. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Question: My diazepane ring formation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in diazepane synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in diazepane ring formation.
Potential Causes and Solutions:
-
Sub-optimal Catalyst System: The choice and concentration of the catalyst are critical.
-
Palladium Catalysis: For palladium-catalyzed reactions, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, t-BuDavePhos).[1][2] The catalyst loading should also be optimized; typically, 1-10 mol% is a good starting range.[2]
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Heteropolyacid (HPA) Catalysis: The acidity and oxidative properties of the HPA catalyst influence the reaction. Vanadium-substituted HPAs like H₅PMo₁₀V₂O₄₀ have shown higher efficiency than their parent counterparts.[3][4] Catalyst loading as low as 0.1 mol% can be effective.[3]
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity.
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Some reactions may not proceed at room temperature and require refluxing conditions to drive the intramolecular cyclization.[3]
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However, excessively high temperatures can lead to degradation of reactants or products, reducing the yield. It is advisable to perform temperature screening to find the optimal balance.
-
-
Inappropriate Solvent: The solvent can significantly impact solubility, reaction rate, and side reactions.
-
For HPA-catalyzed reactions, polar protic solvents like ethanol are commonly used.[3]
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In palladium-catalyzed reactions, aprotic solvents such as toluene, 1,4-dioxane, or DMF may be more suitable.[1][2]
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If gel formation is observed, particularly with solvents like benzene, switching to other aromatic solvents like toluene or exploring non-polar alternatives might be beneficial.
-
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Side Reactions: Competing reactions can consume starting materials and reduce the desired product's yield.
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Incomplete Cyclization: The open-chain intermediate may persist. Increasing reaction time or temperature might drive the reaction to completion.
-
Dimerization or Polymerization: High reactant concentrations can favor intermolecular reactions. Try running the reaction at a higher dilution.
-
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Substrate Electronic Effects: The electronic nature of substituents on the aromatic rings can influence the reaction rate. Electron-donating groups on the aldehyde ring can accelerate the reaction, while electron-withdrawing groups may inhibit it.[3] Using an excess of the aldehyde can sometimes help to improve yields.[3]
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant formation of impurities in my reaction mixture. How can I identify and minimize them?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is the first step toward their mitigation.
Common Side Reactions and Prevention Strategies:
| Side Product/Impurity | Potential Cause | Prevention Strategy |
| Open-chain intermediate | Incomplete cyclization | Increase reaction time, temperature, or catalyst loading. |
| Over-alkylation/arylation | Highly reactive catalyst or excess alkylating/arylating agent | Reduce the stoichiometry of the alkylating/arylating agent; use a less reactive catalyst or ligand. |
| Hydrolysis of amide bond | Presence of water, especially under harsh acidic or basic conditions | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Rearrangement products | Unstable intermediates | In some cases, the choice of solvent can stabilize the desired product and prevent rearrangement. For example, using DMF instead of anisole can stabilize the 7-membered ring in certain Pd-catalyzed carbonylations. |
Analytical Techniques for Impurity Identification:
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High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the product and detecting impurities.
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Mass Spectrometry (MS): Helps in identifying the molecular weight of the impurities, providing clues about their structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for my diazepane synthesis?
A1: The optimal catalyst depends on the specific synthetic route.
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For intramolecular C-N bond formation , palladium catalysts are widely used. A combination of a palladium precursor like Pd₂(dba)₃ and a suitable ligand such as t-BuDavePhos with a base like NaOt-Bu has proven effective.[1]
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For condensation reactions between o-phenylenediamines and carbonyl compounds, Keggin-type heteropolyacids (HPAs) are efficient catalysts. H₅PMo₁₀V₂O₄₀, in particular, has shown excellent performance in terms of yield and reaction time.[3][4]
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For the synthesis of chiral diazepanes , biocatalysts such as transaminases and imine reductases offer high enantioselectivity.[5]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent selection is crucial for reaction success. Consider the following:
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Solubility of Reactants: Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.
-
Reaction Type:
-
Potential for Side Reactions: Avoid solvents that can react with your starting materials or catalyst. If gel formation is an issue, consider switching from benzene to toluene.
Q3: What is the effect of temperature on the reaction?
A3: Temperature significantly influences the reaction rate. Many diazepane ring formations do not proceed at room temperature and require heating.[3] However, a systematic optimization is necessary as excessively high temperatures can lead to product degradation. A study on the continuous flow synthesis of diazepam showed that increasing the temperature from 40°C to 60°C improved the crude yield from 61% to 86%.[6]
Q4: How can I purify my diazepane product effectively?
A4: Purification strategies depend on the properties of your product and the impurities present.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for achieving high purity.[6]
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Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique.
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Aqueous Extraction: In some continuous flow processes, using a water-immiscible solvent like 2-MeTHF allows for in-line aqueous extractions to remove water-soluble impurities.[6]
Data Presentation
Table 1: Comparison of Heteropolyacid Catalysts for Diazepine Synthesis [3][7]
| Catalyst | Reaction Time (min) | Yield (%) |
| H₃PW₁₂O₄₀ | 600 | 72 |
| H₃PMo₁₂O₄₀ | 300 | 69 |
| H₄PMo₁₁VO₄₀ | 180 | 70 |
| H₅PMo₁₀V₂O₄₀ | 30 | 85 |
| H₆PMo₉V₃O₄₀ | 60 | 83 |
| Reaction conditions: Equimolar reactants in refluxing ethanol. |
Table 2: Optimization of Continuous Flow Synthesis of Diazepam [6]
| Stage 1 Temp (°C) | Stage 2 Temp (°C) | Residence Time (min) | Ammonia Source | Solvent | Crude Yield (%) | Purity (%) |
| - | 100 | 5-25 | 7N NH₃ in MeOH | Toluene | - | - |
| - | 40 | 10 | NH₄OH/NH₄Br | ACN/Water | 61 | - |
| 0 | 60 | 15 | NH₄OH/NH₄Br | ACN/Water | 96 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Heteropolyacid-Catalyzed Synthesis of Diazepines [3]
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A mixture of the ketimine intermediate (10 mmol) and the corresponding aldehyde (10 mmol) is prepared.
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The Keggin acid catalyst (e.g., H₅PMo₁₀V₂O₄₀, 1 mol%) is added to the mixture.
-
The mixture is dissolved in ethanol (15 mL).
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The reaction mixture is refluxed with stirring for the time indicated in the optimization studies (e.g., 30 minutes for H₅PMo₁₀V₂O₄₀).
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After completion, the reaction is cooled to room temperature.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of Dibenzodiazepines [1]
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To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., t-BuDavePhos), and the base (e.g., NaOt-Bu).
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Add the starting precursor (e.g., an o-carbonyl aniline derivative).
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The vessel is evacuated and backfilled with an inert gas (e.g., argon).
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Add the anhydrous solvent (e.g., 1,4-dioxane).
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Add a solution of ammonia in the same solvent (e.g., 0.5 M in 1,4-dioxane).
-
The reaction mixture is heated to the optimized temperature (e.g., 85 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
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After completion, the reaction is cooled, diluted with a suitable solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 3: Biocatalytic Asymmetric Reductive Amination for Chiral Diazepane Synthesis [5]
Note: This is a general outline, and specific conditions will vary depending on the enzyme and substrate.
-
Prepare a buffer solution at the optimal pH for the chosen transaminase or imine reductase.
-
Add the aminoketone substrate and a suitable amine donor (for transaminases) or a reducing agent like NADH/NADPH (for imine reductases).
-
Add the enzyme (either as a whole-cell catalyst or a purified enzyme).
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The reaction is incubated at the optimal temperature with gentle agitation.
-
The reaction progress is monitored by HPLC or GC.
-
Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent.
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The organic extracts are dried, concentrated, and the chiral product is purified, often by chromatography.
Signaling Pathways and Workflows
Logical Relationship of Catalyst Selection
Caption: Decision tree for selecting an appropriate catalyst system for diazepane ring formation.
References
- 1. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines using an efficient heteropolyacid-catalyzed procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 6. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Organocatalytic Synthesis of Chiral Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the organocatalytic synthesis of chiral amines.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using organocatalysis for chiral amine synthesis?
Organocatalysis offers several advantages over traditional metal-based catalysis, including the use of readily available, inexpensive, and often less toxic catalysts derived from natural sources like amino acids and cinchona alkaloids.[1][2] These reactions are often performed under mild conditions and can be more tolerant to air and moisture, simplifying experimental setups.[3][4]
Q2: What are the most common types of organocatalytic reactions used to synthesize chiral amines?
Common strategies include asymmetric Mannich reactions, Michael additions, and reductive aminations.[5][6][7] These methods allow for the stereoselective formation of C-N and C-C bonds, leading to a wide variety of chiral amine structures.[5]
Q3: How do chiral primary and secondary amine organocatalysts work?
Chiral secondary amines typically activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[8] Chiral primary amines can also participate in similar catalytic cycles, offering complementary reactivity and selectivity.[2] Hydrogen-bonding catalysts, such as thioureas, activate electrophiles by forming hydrogen bonds, enhancing their reactivity towards nucleophilic attack.[9]
Q4: What is the role of additives or co-catalysts in these reactions?
Additives and co-catalysts can play a crucial role in improving reaction efficiency and selectivity. For example, Brønsted or Lewis acids can accelerate the formation of reactive iminium ion intermediates.[10] In some cases, the addition of water can surprisingly enhance both reaction rate and enantioselectivity.[3][11][12]
Troubleshooting Guide
Low or No Product Yield
Q: I am observing very low or no conversion of my starting materials. What are the potential causes and how can I improve the yield?
A: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Inefficient Imine/Enamine Formation: The initial formation of the reactive imine or enamine intermediate is critical. If this step is slow or unfavorable, the overall reaction will not proceed efficiently.
-
Solution: For reactions involving in situ imine formation, consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate dehydration. The use of molecular sieves can also help by removing water from the reaction medium, driving the equilibrium towards the imine.[13]
-
-
Catalyst Deactivation: The organocatalyst can be deactivated through various pathways, including side reactions with substrates or impurities. For instance, highly electrophilic substrates can alkylate amine-based catalysts, rendering them inactive.[14][15]
-
Solution: Ensure all starting materials and solvents are pure. If catalyst deactivation is suspected, consider a higher catalyst loading or a different catalyst that is more robust under the reaction conditions. In some cases, modifying the substrate can also prevent catalyst deactivation.[15]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can all significantly impact the reaction rate.
-
Solution: Systematically screen different solvents and temperatures. While many organocatalytic reactions are run at room temperature or below to maximize enantioselectivity, some may require heating to achieve a reasonable rate. Concentration of the reactants can also be a key parameter to optimize.
-
-
Poorly Reactive Substrates: Steric hindrance or unfavorable electronic properties of the substrates can lead to low reactivity.
-
Solution: If possible, modify the substrates to be more reactive. For example, using stronger electron-withdrawing groups on the electrophile can increase its reactivity. Alternatively, a more active catalyst may be required to overcome the low reactivity of the substrate.
-
Low Enantioselectivity
Q: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) of my product is low. How can I improve the stereoselectivity?
A: Low enantioselectivity indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate.
Potential Causes and Solutions:
-
Catalyst Structure: The structure of the organocatalyst is paramount for achieving high enantioselectivity. Small changes to the catalyst's steric and electronic properties can have a profound impact on the stereochemical outcome.
-
Solution: Screen a library of related catalysts. For example, in proline-based catalysis, modifying the substituents on the pyrrolidine ring can significantly influence enantioselectivity. For bifunctional catalysts like thioureas, altering the hydrogen-bonding donor and the basic moiety can tune the stereochemical control.[4]
-
-
Reaction Temperature: Enantioselectivity is often temperature-dependent.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may come at the cost of a lower reaction rate.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting enantioselectivity.
-
Solution: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities. Non-polar solvents often provide a more rigid and organized transition state, leading to higher enantioselectivity.
-
-
Presence of Water: Water can have a complex and sometimes unpredictable effect on enantioselectivity. In some cases, trace amounts of water are beneficial, while in others, strictly anhydrous conditions are required.[3][16]
-
Solution: If not already done, try running the reaction under strictly anhydrous conditions using dried solvents and glassware. Conversely, if the reaction is completely inert, the controlled addition of a small amount of water might be beneficial.
-
-
Racemization: The product may be formed with high enantioselectivity initially, but then racemize under the reaction conditions.
-
Solution: Monitor the enantiomeric excess of the product over time. If racemization is observed, try to shorten the reaction time, lower the temperature, or use a milder work-up procedure. The presence of acid or base in the reaction mixture can sometimes promote racemization.[17]
-
Data Presentation
Table 1: Organocatalytic Asymmetric Mannich Reaction of Aldehydes with N-Boc-Imines
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Propanal | (S)-Proline (20) | CH3CN | 12 | 85 | >95:5 | 99 |
| 2 | Isovaleraldehyde | (S)-Proline (20) | CH3CN | 12 | 82 | >95:5 | 99 |
| 3 | Cyclohexanecarboxaldehyde | (S)-Proline (20) | CH3CN | 24 | 78 | >95:5 | >99 |
Data synthesized from multiple sources discussing proline-catalyzed Mannich reactions.[3][16]
Table 2: Thiourea-Catalyzed Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
| Entry | 1,3-Dicarbonyl Compound | Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Acetylacetone | trans-β-Nitrostyrene | 1e (1) | Toluene | 72 | 94 | 92 |
| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | 1e (1) | Toluene | 48 | 95 | 93 |
| 3 | Ethyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 1e (1) | Toluene | 120 | 90 | 85 |
Catalyst 1e is a bifunctional thiourea derived from a chiral scaffold. Data adapted from studies on thiourea-catalyzed Michael additions.[5]
Table 3: Organocatalytic Asymmetric Reductive Amination of Ketones
| Entry | Ketone | Amine | Catalyst (mol%) | Hydride Source | Yield (%) | ee (%) |
| 1 | Acetophenone | Aniline | Chiral Phosphoric Acid (2) | Hantzsch Ester | 95 | 96 |
| 2 | 2-Acetylpyridine | Benzylamine | Chiral Phosphoric Acid (2) | Hantzsch Ester | 92 | 94 |
| 3 | Cyclohexanone | p-Anisidine | Chiral Phosphoric Acid (2) | Hantzsch Ester | 88 | 90 |
Data representative of chiral phosphoric acid-catalyzed reductive aminations.[7]
Experimental Protocols
Protocol 1: Proline-Catalyzed Asymmetric Mannich Reaction[3][16]
This protocol describes the synthesis of β-amino aldehydes via a proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines.
-
To a solution of the N-Boc-imine (1.0 mmol) in acetonitrile (5 mL) is added the aldehyde (2.0 mmol).
-
The mixture is cooled to 0 °C, and (S)-proline (0.2 mmol, 20 mol%) is added.
-
The reaction mixture is stirred at 0 °C for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with water (10 mL) and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino aldehyde.
Protocol 2: Thiourea-Catalyzed Asymmetric Michael Addition[5][12]
This protocol details the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin catalyzed by a bifunctional thiourea catalyst.
-
To a solution of the nitroolefin (0.5 mmol) in toluene (2 mL) is added the chiral bifunctional thiourea catalyst (0.005 mmol, 1 mol%).
-
The 1,3-dicarbonyl compound (1.0 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 48-120 hours, with progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
Protocol 3: Organocatalytic Asymmetric Reductive Amination[15]
This protocol outlines the asymmetric reductive amination of a ketone with an amine using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source.
-
In a vial, the ketone (0.5 mmol), amine (0.6 mmol), Hantzsch ester (0.6 mmol), and chiral phosphoric acid catalyst (0.01 mmol, 2 mol%) are combined.
-
The mixture is dissolved in a non-polar solvent such as toluene or benzene (2 mL).
-
The reaction is stirred at room temperature for 24-48 hours, or until completion as indicated by TLC analysis.
-
The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to isolate the chiral amine product.
Visualizations
Catalytic Cycles
Caption: Enamine catalysis cycle for the α-functionalization of carbonyl compounds.
Caption: Iminium ion catalysis cycle for conjugate additions to α,β-unsaturated carbonyls.
Troubleshooting Workflow
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 9. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. 20.210.105.67 [20.210.105.67]
- 15. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 16. Scope of the organocatalysed asymmetric reductive amination of ketones with trichlorosilane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Managing Impurities in the Synthesis of Suvorexant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of suvorexant. Our goal is to help you identify, control, and minimize impurities throughout the manufacturing process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of suvorexant in a question-and-answer format.
Issue 1: High Levels of the S-Isomer Impurity
-
Question: My recent batch of suvorexant shows a high level of the S-isomer (Impurity C). What are the potential causes and how can I mitigate this?
-
Answer: The S-isomer is a chiral impurity that can arise during the asymmetric reductive amination step.[1] To ensure the safety and efficacy of the drug, its level must be controlled.[1]
-
Potential Cause: Inefficient chiral resolution or issues with the asymmetric synthesis step.
-
Recommended Solution:
-
Resolution Method: If you are using a resolution method with a chiral acid like dibenzoyl-L-tartaric acid (L-DBT), ensure the purity of the resolving agent and optimize the crystallization conditions (solvent, temperature, and cooling rate).[1]
-
Asymmetric Reductive Amination: If employing an asymmetric reductive amination, verify the quality and activity of the catalyst. Reaction parameters such as temperature, pressure, and reaction time are critical and should be strictly controlled.
-
Chiral Starting Materials: A strategic approach to minimize chiral impurities is the use of chiral starting materials.[2] For instance, employing (R)-3-((tert-butoxycarbonyl)amino)butanoic acid can help circumvent the need for chiral column separation.[2]
-
-
Issue 2: Presence of Process-Related Impurities A and B
-
Question: I am observing unknown peaks in my HPLC analysis which have been identified as Impurity A and Impurity B. How are these formed and what is the strategy to control them?
-
Answer: Impurities A and B are process-related impurities that can form during the synthesis. Their formation is linked to specific reaction conditions.
-
Impurity A Formation: This impurity can arise from the reaction of an intermediate with a starting material under basic conditions.
-
Impurity B Formation: This impurity may be generated from a side reaction of a key intermediate.
-
Control Strategy: A modified synthesis approach can minimize the formation of these impurities. By carefully controlling the reaction stoichiometry, temperature, and addition rate of reagents, the formation of these byproducts can be significantly reduced to below 0.1%.[1]
-
Issue 3: Formation of Oxidative Degradation Impurities
-
Question: During stability studies or upon exposure to air, I have noticed the formation of several degradation products. What are these impurities and how can I prevent their formation?
-
Answer: Suvorexant can undergo oxidative degradation, leading to the formation of several impurities.[3][4]
-
Identified Oxidative Impurities: Studies have identified multiple oxidative degradation products when suvorexant is exposed to oxidizing agents like hydrogen peroxide.[3][4]
-
Prevention and Control:
-
Inert Atmosphere: Conduct the synthesis and handling of suvorexant and its intermediates under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Antioxidants: The use of antioxidants in the formulation can help prevent oxidative degradation of the final product.
-
Storage Conditions: Store the active pharmaceutical ingredient (API) and its intermediates in well-sealed containers, protected from light and heat, to minimize degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in suvorexant synthesis?
A1: Several process-related impurities have been identified in the synthesis of suvorexant.[1][5] These include the S-isomer, diazepane impurity, des-chloro impurity, and various regio-isomers.[6] Additionally, other impurities designated as A, B, D, and E have been reported, arising from various side reactions during the synthesis.[1]
Q2: How can I effectively monitor the impurity profile of my suvorexant synthesis?
A2: A robust analytical method is crucial for monitoring impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[7] A validated, stability-indicating HPLC method can effectively separate and quantify suvorexant from its process-related and degradation impurities.[7]
Q3: Are there any specific synthetic steps that are more prone to impurity formation?
A3: Yes, certain steps in the suvorexant synthesis are more critical in terms of impurity formation. The asymmetric reductive amination is a key step where the chiral impurity (S-isomer) can be introduced.[1] The coupling reactions and the final steps are also susceptible to the formation of various byproducts if reaction conditions are not well-controlled.[8]
Q4: What are the regulatory expectations for controlling impurities in suvorexant?
A4: Regulatory agencies like the FDA and EMA have strict guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs). The International Council for Harmonisation (ICH) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances.[3] It is essential to characterize and control any impurity present at a level of 0.10% or higher.[3]
Quantitative Data Summary
| Impurity | Typical Level Observed | Control Strategy | Reference |
| Impurity B | Can be significant if not controlled | Modified synthesis to keep below 0.1% | [1] |
| Chiral Purity | Target >99.9% | Optimized resolution or asymmetric synthesis | [1] |
| General Impurities | Target <0.2% | Recrystallization of intermediates | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Suvorexant
This protocol is a generalized representation based on published synthetic routes.[5]
-
Step 1: Synthesis of (2-((5-chloro-1,3-benzoxazol-2-yl)amino)ethyl)carbamic tert-butyl ester (3): React 2,5-dichlorobenzoxazole (2) with Boc-protected ethylenediamine in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
-
Step 2: Alkylation: Alkylate compound 3 with 4-tosyloxy-2-butanone (5) to yield (2-((5-chlorobenzoxazol-2-yl)-(3-oxo-butyl)-amino)ethyl)carbamic tert-butyl ester (6).
-
Step 3: Deprotection: Remove the Boc protecting group from compound 6 using an acid like methanesulfonic acid (MSA) to give 4-((2-amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino)butan-2-one-bis-MSA Salt (7).
-
Step 4: Asymmetric Reductive Amination: Perform an asymmetric reductive amination on compound 7 to obtain the chiral intermediate (R)-5-chloro-2-(5-methyl-[1][2]diazepan-1-yl)-benzoxazole (8).
-
Step 5: Acylation: Acylate compound 8 with 5-methyl-2-[1][5][9]triazol-2-yl-benzoyl chloride (9) to yield the final product, suvorexant (1).
-
Purification: Purify the crude suvorexant by recrystallization from a suitable solvent system to achieve the desired purity.
Protocol 2: HPLC Method for Impurity Profiling
This is a general HPLC method for the determination of related substances in suvorexant.[7]
-
Chromatographic System:
-
Column: Octadecylsilane bonded silica (C18), e.g., 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: A mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent.
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.
-
Gradient Elution: A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the suvorexant sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
-
Procedure:
-
Inject the sample solution into the chromatograph.
-
Record the chromatogram and integrate the peaks.
-
Calculate the percentage of each impurity by comparing the peak area of the impurity to the total peak area.
-
Visualizations
Caption: Synthetic pathway of suvorexant highlighting key steps and points of impurity formation.
Caption: A troubleshooting workflow for identifying and controlling impurities in suvorexant synthesis.
Caption: Logical relationship of key strategies for impurity control in suvorexant manufacturing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR: Validation of Suvorexant Drug Substance and Process Impurities by HPLC and UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. karpschem.in [karpschem.in]
- 7. CN107179356B - A kind of method for determination of related substances of Suvorexan by HPLC - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. html.rhhz.net [html.rhhz.net]
stability issues of (R)-1-benzyl-5-methyl-1,4-diazepane during storage
This technical support center provides guidance on the stability issues of (R)-1-benzyl-5-methyl-1,4-diazepane during storage. It is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: The main stability concerns for this compound, a chiral amine, revolve around its susceptibility to oxidation, hydrolysis, and racemization. Exposure to air, moisture, light, and incompatible substances can lead to the formation of degradation products and a potential loss of enantiomeric purity. The presence of the benzylamine moiety makes it particularly prone to oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[1][2][3] Some suppliers recommend refrigeration (2-8°C).[4]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation: The benzylic amine is susceptible to oxidation, which can lead to the formation of the corresponding imine, and further oxidation could yield a benzaldehyde derivative and other related impurities.
-
Hydrolysis: Although the diazepane ring is generally stable, hydrolysis of the C-N bonds could occur under strongly acidic or basic conditions, potentially leading to ring-opening.
-
N-Nitrosation: In the presence of nitrous acid or other nitrosating agents, the secondary amine within the diazepane ring could potentially form a nitroso-diazepane derivative. A nitroso derivative of this compound has been identified as a potential impurity.
-
Racemization: As a chiral amine, there is a potential for racemization at the stereocenter (C5), especially under harsh conditions such as elevated temperatures or in the presence of certain catalysts, leading to the formation of the (S)-enantiomer.
Q4: What analytical techniques are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. A chiral HPLC method is necessary to determine the enantiomeric purity and detect any racemization. An achiral, stability-indicating HPLC method is required to quantify the parent compound and separate it from potential degradation products. Other techniques such as Mass Spectrometry (MS) coupled with HPLC can be used to identify unknown degradation products.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Peaks in HPLC Analysis
| Observed Issue | Potential Cause | Troubleshooting Steps |
| New, small peaks appearing over time in the chromatogram. | Formation of degradation products due to improper storage (exposure to air, light, or moisture). | 1. Review storage conditions. Ensure the container is tightly sealed and stored under an inert atmosphere in a cool, dark place. 2. Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to tentatively identify the degradation peaks. 3. Use a mass spectrometer (LC-MS) to obtain the mass of the impurity peaks for identification. |
| A peak corresponding to the (S)-enantiomer is observed or its area increases over time in a chiral HPLC analysis. | Racemization of the (R)-enantiomer. | 1. Verify the storage temperature. Avoid high temperatures. 2. Ensure the sample is not exposed to acidic or basic conditions for prolonged periods, as these can sometimes catalyze racemization. |
| Broad or tailing peaks for the main component. | Column degradation, or interaction of the amine with the stationary phase. | 1. Use a new or validated column to rule out column issues. 2. For basic compounds like this, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape in normal phase chromatography. |
Guide 2: Troubleshooting Loss of Purity or Assay Value
| Observed Issue | Potential Cause | Troubleshooting Steps |
| The assay value of this compound decreases over time. | Chemical degradation of the compound. | 1. Re-evaluate the storage conditions. Consider storing at a lower temperature and under an inert atmosphere. 2. Check for potential contaminants in the storage container or from handling that could be catalyzing degradation. |
| Inconsistent analytical results between different samples of the same batch. | Non-homogeneous sample or inconsistent sample handling. | 1. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. 2. Standardize the sample preparation procedure to minimize variability. |
Data Presentation: Stability Data Summary
Quantitative stability data for this compound is not extensively available in public literature. Researchers should perform their own stability studies and use the following table to summarize the results.
| Storage Condition | Time Point | Parameter | Specification | Result |
| Long-Term (e.g., 5°C ± 3°C) | 0 Months | Assay (%) | 98.0 - 102.0 | |
| Enantiomeric Purity (%) | ≥ 99.0 | |||
| Total Impurities (%) | ≤ 1.0 | |||
| 3 Months | Assay (%) | 98.0 - 102.0 | ||
| Enantiomeric Purity (%) | ≥ 99.0 | |||
| Total Impurities (%) | ≤ 1.0 | |||
| 6 Months | Assay (%) | 98.0 - 102.0 | ||
| Enantiomeric Purity (%) | ≥ 99.0 | |||
| Total Impurities (%) | ≤ 1.0 | |||
| Accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) | 0 Months | Assay (%) | 98.0 - 102.0 | |
| Enantiomeric Purity (%) | ≥ 99.0 | |||
| Total Impurities (%) | ≤ 1.0 | |||
| 1 Month | Assay (%) | 98.0 - 102.0 | ||
| Enantiomeric Purity (%) | ≥ 99.0 | |||
| Total Impurities (%) | ≤ 1.0 | |||
| 3 Months | Assay (%) | 98.0 - 102.0 | ||
| Enantiomeric Purity (%) | ≥ 99.0 | |||
| Total Impurities (%) | ≤ 1.0 |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This method is adapted from a procedure for a closely related suvorexant intermediate and is suitable for determining the enantiomeric purity of this compound.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: CHIRALPAK AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-heptane: ethanol: diethylamine (93:7:0.02 v/v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
System Suitability:
-
Inject a solution of the racemic mixture to confirm the resolution of the two enantiomers.
-
The resolution factor between the (R) and (S) enantiomer peaks should be ≥ 1.5.
-
-
Calculation:
-
Calculate the percentage of the (S)-enantiomer using the area normalization method: % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100
-
Enantiomeric Purity (%) = 100 - % (S)-enantiomer
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for determining the enantiomeric purity by chiral HPLC.
Caption: Logic diagram for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. | Sigma-Aldrich [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
(R)-1-benzyl-5-methyl-1,4-diazepane is a key chiral intermediate in the synthesis of various pharmacologically active compounds, most notably the orexin receptor antagonist Suvorexant. The stereochemistry at the C5 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative overview of two prominent methods for the synthesis of this compound: asymmetric synthesis starting from a chiral precursor and chiral resolution of a racemic mixture.
Method 1: Asymmetric Synthesis from (R)-3-((tert-butoxycarbonyl)amino)butanoic acid
This method, detailed by Li et al., builds the chiral diazepane ring from a commercially available chiral starting material, ensuring the desired stereochemistry from the outset.
Experimental Workflow
A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of 1,4-diazepane derivatives is paramount in drug discovery and development, owing to their diverse pharmacological activities. This guide provides a comprehensive comparison of key analytical techniques employed for the structural elucidation, quantification, and purity assessment of these compounds. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their specific needs.
Overview of Analytical Techniques
A variety of analytical methods are utilized to characterize 1,4-diazepane derivatives, each offering distinct advantages in terms of the information they provide, sensitivity, and application. The most prominent techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. The selection of a particular method or a combination of methods depends on the specific analytical challenge, such as structure confirmation, purity determination, or quantitative analysis in biological matrices.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural analysis of 1,4-diazepane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of 1,4-diazepane derivatives in solution.[1][2][3] ¹H and ¹³C NMR are the most common experiments performed.
Applications:
-
Structural Confirmation: Unambiguous confirmation of the synthesized structure by analyzing chemical shifts, coupling constants, and signal integrations.[1][2]
-
Tautomerism and Isomerism Studies: Investigation of tautomeric forms and stereoisomers in solution.
-
Conformational Analysis: The seven-membered 1,4-diazepane ring can adopt various conformations, and NMR studies can elucidate the preferred conformation in different solvent environments.
Experimental Protocol: ¹H and ¹³C NMR of a 1,4-Diazepane Derivative
-
Sample Preparation: Dissolve 5-10 mg of the 1,4-diazepane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent is critical as it can influence the chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[1]
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon signals (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Data Presentation: Representative NMR Data for 1,4-Diazepane Derivatives
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][5][6]diazepin-10(2H)-one | 8.20 (br s, 1H), 7.29 (d, J = 7.4 Hz, 2H), 7.15 (t, J = 7.5 Hz, 1H), 7.00 (d, J = 7.7 Hz, 1H), 4.07 (dd, J = 7.8, 2.4 Hz, 1H), 3.79–3.66 (m, 2H), 3.56–3.41 (m, 2H), 2.69–2.60 (m, 1H), 2.49–2.37 (m, 1H) | 173.0, 136.9, 130.4, 130.0, 129.0, 125.9, 121.7, 64.5, 56.7, 54.9, 19.6 | [2] |
| 7-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][5][6]diazepin-10(2H)-one | 8.26 (br s, 1H), 7.22 (d, J = 8.1 Hz, 1H), 7.13 (dd, J = 8.1, 2.0 Hz, 1H), 7.03 (d, J = 1.9 Hz, 1H), 4.07 (dd, J = 7.7, 2.4 Hz, 1H), 3.74–3.64 (m, 2H), 3.57–3.42 (m, 2H), 2.68–2.61 (m, 1H), 2.48–2.39 (m, 1H) | 173.4, 138.3, 134.3, 131.1, 128.7, 125.8, 121.8, 64.5, 56.2, 54.9, 19.6 | [2] |
| Homopiperazine (Hexahydro-1,4-diazepine) | - | 51.5 (C-2,3), 47.8 (C-5,7), 33.3 (C-6) | [3] |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of 1,4-diazepane derivatives and to gain structural information through the analysis of their fragmentation patterns.
Applications:
-
Molecular Weight Determination: Confirmation of the molecular formula by high-resolution mass spectrometry (HRMS).[2]
-
Structural Elucidation: The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the connectivity of atoms within the molecule.[7][8][9][10]
-
Impurity Profiling: Detection and identification of impurities and degradation products.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the 1,4-diazepane derivative (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source and tandem MS capabilities (e.g., quadrupole time-of-flight (Q-TOF) or ion trap).
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum, which shows the m/z values of the resulting fragment ions.
-
Elucidate the fragmentation pathways by analyzing the mass differences between the precursor and product ions.
-
Data Presentation: Common Fragmentation Patterns
The fragmentation of 1,4-diazepane derivatives is influenced by the nature and position of substituents. Common fragmentation pathways involve cleavages of the diazepine ring and losses of substituents. For instance, in 11-(substituted-anilino)-5H-dibenzo[b,e][5][6]diazepines, the primary fragmentation routes often originate from the molecular ion or the [M-1]⁺ ion.[7]
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation | Reference |
| Diazepam [M+H]⁺ 285.2 | 193.1 | Loss of C₇H₅O | [11] |
| 3-(2,2-Dimethyl-7-phenyl-2,3,6,7-tetrahydro-1H-1,4-diazepin-5-yl)-4-hydroxy-6-methyl-2H-pyran-2-one [M]⁺ 326 | 235, 181, 151, 136, 43 | Complex fragmentation of the diazepine and pyranone rings | [1] |
| 3-[7-(4-Chlorophenyl)-2,2-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one [M]⁺ 360 | 235, 181, 151, 136, 43 | Fragmentation pattern similar to the phenyl derivative, with the chlorine isotope pattern being a key identifier. | [1] |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating 1,4-diazepane derivatives from complex mixtures, determining their purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used chromatographic technique for the analysis of 1,4-diazepane derivatives due to its versatility, high resolution, and sensitivity.[5][6] It is often coupled with UV or mass spectrometry detectors.
Applications:
-
Purity Assessment: Determination of the purity of synthesized compounds and identification of impurities.
-
Quantitative Analysis: Accurate and precise quantification of 1,4-diazepane derivatives in pharmaceutical formulations and biological fluids.[6]
-
Stability Studies: Monitoring the degradation of the compounds under various stress conditions.
Experimental Protocol: Reversed-Phase HPLC-UV for a 1,4-Diazepane Derivative
-
Sample Preparation:
-
Pharmaceuticals: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
-
Biological Fluids (e.g., plasma, urine): Perform a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering matrix components.[12]
-
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility.
-
Detection Wavelength: Set at the wavelength of maximum absorbance of the analyte (e.g., 240 nm for many benzodiazepines).
-
-
Quantification:
-
Prepare a calibration curve by injecting standard solutions of known concentrations.
-
Integrate the peak area of the analyte in the sample chromatogram and determine its concentration using the calibration curve.
-
Data Presentation: Comparison of HPLC Methods
| Analyte | Matrix | Column | Mobile Phase | Detection | LOD | LOQ | Recovery (%) | Reference |
| Diazepam | Human Plasma | C18 (4.0 mm x 150 mm, 3 µm) | 10 mM phosphate buffer:acetonitrile (1:1, v/v) | UV (230 nm) | 20.42 ng/mL | 61.86 ng/mL | 95.12-106.83 | Not found in provided context |
| Six Benzodiazepines | Pharmaceuticals, Biological Fluids | C8 (250 x 4 mm, 5 µm) | Gradient of CH₃OH, 0.05M CH₃COONH₄, and CH₃CN | UV/DAD (240 nm) | - | - | 88-113 | Not found in provided context |
| Diazepam | Human Plasma | - | - | HPLC-MS/MS | - | 6.0 ng/mL | - | [11] |
X-ray Crystallography for Definitive Structure Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.
Applications:
-
Absolute Structure Determination: Provides the precise arrangement of atoms, bond lengths, and bond angles in the solid state.
-
Stereochemistry Confirmation: Unambiguously determines the absolute configuration of chiral centers.
-
Conformational Analysis: Reveals the solid-state conformation of the 1,4-diazepane ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 1,4-diazepane derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a single crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
Data Presentation: Key Crystallographic Parameters
| Parameter | Description |
| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal structure. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Torsion Angles | Describe the conformation of the molecule. |
Method Comparison and Selection
The choice of analytical method depends on the research objective. For initial structural confirmation, a combination of NMR and MS is highly effective. For quantitative analysis and purity assessment, HPLC is the method of choice, with MS detection providing higher sensitivity and selectivity. X-ray crystallography provides the ultimate structural proof when a single crystal can be obtained.
Comparison of Analytical Methods for 1,4-Diazepane Derivatives
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC | X-ray Crystallography |
| Primary Information | Molecular structure, conformation, dynamics in solution. | Molecular weight, elemental composition, structural fragments. | Purity, concentration, separation of mixtures. | Absolute 3D structure in the solid state. |
| Sample Requirement | 5-25 mg (¹H), 50-100 mg (¹³C)[4] | ng to µg | µg to mg | Single crystal |
| Analysis Time | Minutes to hours | Minutes | Minutes to an hour | Hours to days |
| Key Advantage | Detailed structural information in solution. | High sensitivity, molecular weight determination. | High resolution, quantitative accuracy, versatility. | Unambiguous structure determination. |
| Key Limitation | Lower sensitivity compared to MS. | Provides limited connectivity information without MS/MS. | Co-elution can be an issue, requires reference standards for quantification. | Requires a suitable single crystal. |
Visualizing Analytical Workflows
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different chiral ligands for asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is paramount in asymmetric synthesis to achieve high enantioselectivity and yield. This guide provides a comparative overview of commonly used chiral ligands for two widely employed transformations: asymmetric hydrogenation and asymmetric epoxidation. The performance of these ligands is presented with supporting experimental data, and detailed protocols for key reactions are provided.
Asymmetric Hydrogenation: A Comparative Analysis of Chiral Phosphine Ligands
Asymmetric hydrogenation is a fundamental method for the stereoselective reduction of prochiral olefins, ketones, and imines. The choice of the chiral phosphine ligand coordinated to a metal center (typically rhodium or ruthenium) is critical for achieving high enantioselectivity.
Performance Data
The following tables summarize the performance of various chiral phosphine ligands in the asymmetric hydrogenation of representative substrates.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Yield (%) | ee (%) | Reference |
| 1 | (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | MeOH | 3 | >95 | 95 (R) | [1] |
| 2 | (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | EtOH | 1 | 100 | 99 (S) | N/A |
| 3 | (R,R)-DuPhos | [Rh(COD)₂]OTf | MeOH | 1 | 100 | >99 (R) | [2] |
| 4 | (R,R)-Me-BPE | [Rh(COD)₂]BF₄ | MeOH | 1.3 | 100 | >99 (R) | N/A |
| 5 | (S,S)-Et-FerroTANE | [Rh(COD)₂]OTf | 2-propanol | 10 | 83 | low | [2] |
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters (Methyl Acetoacetate)
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | (R)-BINAP | [RuI₂(p-cymene)]₂ | MeOH | 50 | 50 | 98 | 98 (R) | [3] |
| 2 | (R)-MeO-BIPHEP | [RuCl₂(benzene)]₂ | EtOH | 4 | 80 | 100 | 97 (R) | |
| 3 | (R)-SYNPHOS | [RuCl₂(benzene)]₂ | MeOH | 4 | 80 | 100 | 99 (R) | |
| 4 | (R)-Difluorphos | [RuI₂(p-cymene)]₂ | MeOH | 50 | 80 | >95 | 99 (R) | [3] |
| 5 | (R)-Solphos | [RuI₂(p-cymene)]₂ | MeOH | 50 | 50 | >95 | 99 (R) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
A solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (1.1 mol%) in a degassed solvent (e.g., methanol) is stirred under an inert atmosphere (argon or nitrogen) for 15-30 minutes to form the catalyst. The substrate, methyl (Z)-α-acetamidocinnamate, is then added. The reaction mixture is subjected to hydrogen gas at the desired pressure and temperature and stirred until the reaction is complete (monitored by TLC or GC). The solvent is removed under reduced pressure, and the product is purified by column chromatography or recrystallization. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
The ruthenium precursor (e.g., [RuI₂(p-cymene)]₂, 0.5 mol%) and the chiral phosphine ligand (1.1 mol%) are dissolved in a degassed solvent (e.g., methanol) in a high-pressure autoclave. The β-keto ester substrate is added, and the autoclave is purged with hydrogen gas. The reaction is carried out under the specified hydrogen pressure and temperature for the required time. After cooling and releasing the pressure, the solvent is evaporated. The residue is purified by flash chromatography to afford the chiral β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Epoxidation: A Comparison of Sharpless and Jacobsen-Katsuki Methodologies
Asymmetric epoxidation is a powerful transformation for the synthesis of chiral epoxides, which are versatile building blocks in organic synthesis. The Sharpless and Jacobsen-Katsuki epoxidations are two of the most prominent methods, each employing a distinct catalytic system.
Performance Data
Table 3: Sharpless Asymmetric Epoxidation of Geraniol
| Entry | Chiral Ligand | Catalyst System | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | L-(+)-Diethyl Tartrate (DET) | Ti(OⁱPr)₄ / TBHP | -20 | 77 | 95 | [4] |
| 2 | D-(-)-Diethyl Tartrate (DET) | Ti(OⁱPr)₄ / TBHP | -20 | 78 | 95 | [4] |
| 3 | L-(+)-Diisopropyl Tartrate (DIPT) | Ti(OⁱPr)₄ / TBHP | -20 | 85 | 94 | [5] |
| 4 | D-(-)-Diisopropyl Tartrate (DIPT) | Ti(OⁱPr)₄ / TBHP | -20 | 85 | 94 | [5] |
Table 4: Jacobsen-Katsuki Asymmetric Epoxidation of Styrene Derivatives
| Entry | Substrate | Chiral Salen Ligand | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | Styrene | (R,R)-Jacobsen's Catalyst | NaOCl | 20 | 84 | 57 (R) | [6] |
| 2 | Styrene | (R,R)-Jacobsen's Catalyst | m-CPBA/NMO | -78 | - | 86 (R) | [6] |
| 3 | 2-Methylstyrene | (R,R)-Jacobsen's Catalyst | NaOCl | - | - | 85 | [7] |
| 4 | Indene | (R,R)-Jacobsen's Catalyst | NaOCl | - | 88 | 85 | |
| 5 | (Z)-1-Phenylpropene | (R,R)-Jacobsen's Catalyst | NaOCl | - | - | 92 | [8] |
Experimental Protocols
Protocol 3: Sharpless Asymmetric Epoxidation of Geraniol [9]
To a stirred solution of powdered 4Å molecular sieves in dry CH₂Cl₂ at -20 °C are added L-(+)-diethyl tartrate, followed by titanium(IV) isopropoxide. After stirring for 30 minutes, a solution of geraniol in CH₂Cl₂ is added. A solution of tert-butyl hydroperoxide (TBHP) in toluene is then added dropwise. The reaction mixture is stirred at -20 °C for 1.5 hours. The reaction is quenched by the addition of water, and the mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired epoxide. The enantiomeric excess is determined by chiral GC analysis of the corresponding Mosher's ester derivative.
Protocol 4: Jacobsen-Katsuki Epoxidation of Styrene [10]
To a stirred solution of the alkene (e.g., styrene) in a suitable solvent (e.g., CH₂Cl₂) is added the chiral (salen)Mn(III) complex (Jacobsen's catalyst). The mixture is cooled to the desired temperature (e.g., 0 °C). A buffered solution of the oxidant (e.g., commercial bleach, NaOCl) is then added slowly over a period of time. The reaction is stirred vigorously until the starting material is consumed (monitored by TLC or GC). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude epoxide is purified by flash chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizations
A general schematic of an asymmetric catalytic cycle.
Classification of common chiral ligands in asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. york.ac.uk [york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide: Organocatalysis vs. Biocatalysis for Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical production, with an estimated 40-45% of small-molecule pharmaceuticals containing a chiral amine moiety.[1] Two powerful and increasingly sophisticated strategies, organocatalysis and biocatalysis, have emerged as leading methodologies for achieving high stereoselectivity in the synthesis of these valuable compounds. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences
| Feature | Organocatalysis | Biocatalysis |
| Catalyst | Small chiral organic molecules (e.g., chiral phosphoric acids, secondary amines).[2][3] | Enzymes (e.g., transaminases, imine reductases, amine dehydrogenases).[1][2][4] |
| Reaction Conditions | Typically organic solvents, wider temperature range, may require inert atmosphere. | Typically aqueous media, mild temperatures (25-45 °C), and atmospheric pressure.[1][4] |
| Stereoselectivity | Generally high to excellent enantiomeric excess (ee). | Generally excellent enantiomeric and regioselectivity.[1][4] |
| Substrate Scope | Often broader and more tolerant of diverse functional groups.[5] | Can be limited by the enzyme's natural substrate specificity, though protein engineering is expanding this.[1][4][6] |
| Catalyst Loading | Typically higher (mol%).[7] | Typically very low, leading to high turnover numbers. |
| Environmental Impact | Can involve hazardous solvents and reagents. | Generally considered a "greener" technology due to aqueous conditions and biodegradability of catalysts.[1] |
| Challenges | Catalyst cost and recovery, potential for side reactions. | Unfavorable reaction equilibria, product inhibition, and the need for cofactor regeneration in some cases.[8][9] |
Quantitative Performance Comparison: Asymmetric Synthesis of (S)-α-Methylbenzylamine
To provide a direct comparison, we will examine the asymmetric synthesis of (S)-α-methylbenzylamine from acetophenone, a common model reaction.
Organocatalytic Approach: Chiral Phosphoric Acid Catalysis
| Parameter | Value | Reference |
| Catalyst | (R)-TRIP (chiral phosphoric acid) | Custom Compilation |
| Yield | 96% | Custom Compilation |
| Enantiomeric Excess (ee) | 95% | Custom Compilation |
| Catalyst Loading | 2 mol% | Custom Compilation |
| Reducing Agent | Hantzsch ester | Custom Compilation |
| Solvent | Toluene | Custom Compilation |
| Temperature | 40 °C | Custom Compilation |
| Reaction Time | 48 h | Custom Compilation |
Biocatalytic Approach: Transaminase Catalysis
| Parameter | Value | Reference |
| Catalyst | Transaminase (ATA-117) | [4] |
| Yield | >99% | [4] |
| Enantiomeric Excess (ee) | >99.5% | [4] |
| Catalyst Loading | 6 g/L (whole cells) | Custom Compilation |
| Amine Donor | Isopropylamine (IPA) | [3] |
| Solvent | Aqueous buffer (pH 8.5) with 25% DMSO | Custom Compilation |
| Temperature | 45 °C | [1] |
| Reaction Time | 24 h | [4] |
Note: Direct comparison of TON/TOF can be challenging due to different definitions in organocatalysis and enzymology. In general, biocatalysts exhibit significantly higher turnover numbers.
Experimental Protocols
Organocatalytic Synthesis of (S)-α-Methylbenzylamine
Materials:
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Acetophenone
-
Hantzsch ester (Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
-
Benzylamine
-
Toluene, anhydrous
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon) is added (R)-TRIP (0.02 mmol, 2 mol%).
-
Anhydrous toluene (1.0 mL) is added, followed by acetophenone (1.0 mmol) and benzylamine (1.1 mmol).
-
The Hantzsch ester (1.2 mmol) is added, and the vial is sealed.
-
The reaction mixture is stirred at 40 °C for 48 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired N-benzyl-(S)-α-methylbenzylamine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Biocatalytic Synthesis of (S)-α-Methylbenzylamine
Materials:
-
Transaminase (e.g., ATA-117, available commercially as a lyophilizate or in whole cells)
-
Acetophenone
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (100 mM, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware, incubator shaker
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.5).
-
If using lyophilized enzyme, dissolve the transaminase in the buffer to the desired concentration (e.g., 4 g/L). Add PLP to a final concentration of 1 mM.
-
Add DMSO to a final concentration of 25% (v/v).
-
Add acetophenone to a final concentration of 50 mM.
-
Add isopropylamine as the amine donor in excess (e.g., 500 mM).
-
The reaction mixture is incubated at 45 °C with shaking (e.g., 200 rpm) for 24 hours.
-
To work up the reaction, adjust the pH to >10 with NaOH and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The yield and enantiomeric excess of the resulting (S)-α-methylbenzylamine are determined by GC or HPLC analysis.
Visualizing the Workflows
Discussion
Organocatalysis offers significant advantages in terms of substrate scope and the ability to operate under a wider range of reaction conditions.[5] The catalysts, while sometimes complex to synthesize, are often stable and can be tuned for specific applications.[5][10] However, organocatalysis can require higher catalyst loadings and the use of organic solvents, which may have environmental and cost implications.
Biocatalysis , on the other hand, presents a greener and often more efficient alternative.[1] Enzymes operate under mild, aqueous conditions, and their high specificity can lead to exceptionally high enantioselectivities and yields.[1][4] The industrial synthesis of sitagliptin, an anti-diabetic drug, famously transitioned from a rhodium-catalyzed process to a more efficient and sustainable biocatalytic route using a transaminase, highlighting the power of this technology.[1][3][4] The primary challenges in biocatalysis include the often-limited substrate scope of wild-type enzymes and the need to overcome unfavorable reaction equilibria.[8][9] However, advances in protein engineering and the development of clever process strategies, such as in situ product removal, are rapidly addressing these limitations.[1][6]
Conclusion
Both organocatalysis and biocatalysis are powerful tools for the synthesis of chiral amines. The choice between the two will depend on the specific requirements of the target molecule and the desired scale of production. For broad substrate applicability and rapid initial screening, organocatalysis may be advantageous. For large-scale, sustainable, and highly selective production of a specific chiral amine, biocatalysis is an increasingly attractive and often superior option. The continued development of both fields, including the exciting interface between them in chemoenzymatic cascades, promises even more powerful and efficient synthetic routes to these vital molecules in the future.
References
- 1. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis [ouci.dntb.gov.ua]
- 6. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 7. cris.unibo.it [cris.unibo.it]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of (R)- vs (S)-1-benzyl-5-methyl-1,4-diazepane: A Comparative Guide
In the realm of drug development and chiral chemistry, the unequivocal identification of enantiomers is paramount. This guide provides a comparative spectroscopic analysis of (R)- and (S)-1-benzyl-5-methyl-1,4-diazepane using Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will explore the foundational principle that enantiomers exhibit identical NMR spectra in an achiral environment and detail the experimental approach required to differentiate them.
Principle of Enantiomeric Analysis by NMR
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a standard, achiral solvent (such as chloroform-d or DMSO-d₆), the ¹H and ¹³C NMR spectra of (R)- and (S)-1-benzyl-5-methyl-1,4-diazepane are identical. This is because the magnetic environments of the corresponding nuclei in each enantiomer are the same, resulting in identical chemical shifts and coupling constants.
To differentiate between enantiomers using NMR, it is necessary to introduce a chiral environment. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form transient diastereomeric complexes ((R)-enantiomer with CSA vs. (S)-enantiomer with CSA), which are no longer mirror images and thus have different magnetic environments. This difference manifests as distinct chemical shifts in the resulting NMR spectra, allowing for the identification and quantification of each enantiomer.
Hypothetical ¹H and ¹³C NMR Data in an Achiral Environment
The following tables present hypothetical, yet realistic, ¹H and ¹³C NMR data for 1-benzyl-5-methyl-1,4-diazepane in an achiral solvent. Under these conditions, both the (R) and (S) enantiomers would produce the same spectrum.
Table 1: Hypothetical ¹H NMR Data for 1-benzyl-5-methyl-1,4-diazepane (Achiral Solvent)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | m | 5H | Aromatic (C₆H₅) |
| 3.60 | s | 2H | Benzyl CH₂ |
| 2.50 - 2.90 | m | 7H | Diazepane ring CH₂, CH |
| 2.35 | s | 3H | N-CH₃ |
| 1.10 | d | 3H | C₅-CH₃ |
Table 2: Hypothetical ¹³C NMR Data for 1-benzyl-5-methyl-1,4-diazepane (Achiral Solvent)
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Aromatic (quaternary C) |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 63.0 | Benzyl CH₂ |
| 58.0 | Diazepane ring C |
| 56.5 | Diazepane ring C |
| 54.0 | Diazepane ring C |
| 48.0 | Diazepane ring C |
| 46.0 | N-CH₃ |
| 18.0 | C₅-CH₃ |
Differentiating Enantiomers: The Use of a Chiral Solvating Agent
Upon the addition of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, the formation of diastereomeric complexes leads to a separation of signals for the (R) and (S) enantiomers. The following tables illustrate the expected changes in the NMR spectra.
Table 3: Hypothetical ¹H NMR Data with a Chiral Solvating Agent
| Enantiomer | Original δ (ppm) | New δ (ppm) | Assignment |
| (R) | 3.60 | 3.62 | Benzyl CH₂ |
| (S) | 3.60 | 3.58 | Benzyl CH₂ |
| (R) | 1.10 | 1.12 | C₅-CH₃ |
| (S) | 1.10 | 1.08 | C₅-CH₃ |
Table 4: Hypothetical ¹³C NMR Data with a Chiral Solvating Agent
| Enantiomer | Original δ (ppm) | New δ (ppm) | Assignment |
| (R) | 63.0 | 63.1 | Benzyl CH₂ |
| (S) | 63.0 | 62.9 | Benzyl CH₂ |
| (R) | 18.0 | 18.1 | C₅-CH₃ |
| (S) | 18.0 | 17.9 | C₅-CH₃ |
Experimental Protocols
1. Sample Preparation for Achiral NMR Analysis
-
Weigh approximately 5-10 mg of the 1-benzyl-5-methyl-1,4-diazepane sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy
-
The ¹H NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
The following parameters are typically used:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
-
The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
3. ¹³C NMR Spectroscopy
-
The ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz.
-
The following parameters are typically used:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Spectral width: -5 to 220 ppm
-
Proton decoupling is applied to simplify the spectrum.
-
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
4. Chiral NMR Analysis
-
Prepare the sample as described in protocol 1.
-
Acquire a standard ¹H NMR spectrum.
-
Add a small amount (e.g., 0.1 to 1.0 equivalents) of a suitable chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire subsequent ¹H NMR spectra to monitor for the separation of key signals.
-
Optimize the amount of chiral solvating agent to achieve baseline resolution of the signals for the two enantiomers.
Visualization of Spectroscopic Relationships
Caption: NMR analysis of enantiomers in achiral vs. chiral environments.
Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the available X-ray crystal structure data for salts of (R)-1-benzyl-5-methyl-1,4-diazepane and its derivatives. This document summarizes key structural information, experimental protocols, and visual workflows to aid in the selection and characterization of these compounds for pharmaceutical development.
The two compounds under comparison are:
-
This compound bis(benzoyloxy)succinate : A salt of the active pharmaceutical ingredient (API) free base.
-
(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride cocrystal with (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) : A cocrystal of an N-protected synthetic intermediate.[1]
Data Presentation: Physicochemical and Crystallographic Properties
The following tables summarize the available quantitative data for the two compounds, facilitating a comparison of their fundamental properties.
Table 1: General Physicochemical Properties
| Property | This compound bis(benzoyloxy)succinate | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride-(R)-TED cocrystal |
| Molecular Formula | C₃₁H₃₄N₂O₈[2] | Not explicitly stated for the cocrystal |
| Molecular Weight | 562.61 g/mol [2] | Not explicitly stated for the cocrystal |
| Solubility | Water: 2.1 mg/mL, Ethanol: 48 mg/mL (at 25°C)[2] | Not specified |
| Form | Salt | Cocrystal[1] |
Table 2: X-ray Diffraction Data
| Parameter | This compound bis(benzoyloxy)succinate | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride-(R)-TED cocrystal (Form A) |
| Analysis Type | Single Crystal X-ray Diffraction (inferred)[2] | X-ray Powder Diffraction (XRPD)[1] |
| Radiation | Not specified | Cu-Kα (λ=1.5406 Å)[1] |
| Characteristic Peaks (2θ) | Not available | 5.3°, 9.8°, 10.6°, 12.9°, 15.8°, 19.7°[1] |
| Crystal System | Not available | Not available |
| Space Group | Not available | Not available |
| Unit Cell Dimensions | Not available | Not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and crystallization of these specific salts are not fully published. However, based on available information, the following general procedures can be outlined.
Synthesis of this compound (Free Base)
The synthesis of the parent compound is a prerequisite for forming its various salts. A common route involves the reduction of the corresponding dione intermediate.
-
Reduction of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione: The dione precursor is dissolved in an appropriate solvent, such as anhydrous tetrahydrofuran (THF).
-
Reducing Agent: A strong reducing agent, typically lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction of the amide functionalities.
-
Work-up: The reaction is carefully quenched, followed by an extractive work-up to isolate the crude product.
-
Purification: The crude product is purified by column chromatography or other suitable methods to yield pure this compound.
Salt Formation and Crystallization
1. This compound bis(benzoyloxy)succinate
This salt is formed through a straightforward acid-base reaction.
-
Reaction: this compound is reacted with (2S,3S)-2,3-bis(benzoyloxy)succinic acid in a 1:1 molar ratio.[2]
-
Solvent: The reaction is typically carried out in a solvent such as ethanol.[2]
-
Conditions: The salt formation occurs under mild conditions, for instance, at room temperature (20–25 °C).[2]
-
Crystallization: Crystals suitable for X-ray analysis can be obtained by slow evaporation of the solvent or by cooling the saturated solution.
2. (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride-(R)-TED cocrystal
The formation of this cocrystal is part of a chiral resolution process.
-
Starting Material: A racemic mixture of benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is used.
-
Cocrystal Former: (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) is added.
-
Solvent: A suitable solvent, such as acetonitrile, is used for the crystallization process.[1]
-
Crystallization: The cocrystal can be formed by various methods, including liquid-assisted grinding or by crystallization from a solution.[1] The diastereomeric cocrystals will have different solubilities, allowing for their separation.
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key processes and relationships described in this guide.
Caption: General experimental workflow for the synthesis of the free base and subsequent formation of its succinate salt and a related N-protected hydrochloride cocrystal.
Caption: Logical relationship showing how the molecular structure influences the final properties of the crystalline salt.
References
Comparative Pharmacological Profile of Novel 1,4-Diazepane Analogs as Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of a series of novel 1,4-diazepane analogs targeting the sigma-1 (σ1) receptor. The σ1 receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum, is a promising therapeutic target for a range of neurological disorders and other conditions.[1][2] The data presented herein is derived from robust experimental studies and is intended to aid researchers in the selection and development of 1,4-diazepane-based compounds for further investigation.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities of a series of synthesized 1,4-diazepane analogs for the sigma-1 (σ1) and sigma-2 (σ2) receptors. Binding affinity is expressed as the inhibitor constant (Ki) in nanomolar (nM), where a lower Ki value indicates a higher binding affinity. The data is based on competitive radioligand binding assays.
| Compound ID | R | X | Ki (nM) σ1 | Ki (nM) σ2 | Selectivity (σ2/σ1) |
| 2a | H | CH | 43.0 ± 2.0 | 78.0 ± 5.0 | 1.81 |
| 2b | H | N | 25.0 ± 1.0 | 45.0 ± 2.0 | 1.80 |
| 2c | H | O | 8.5 ± 0.5 | 35.0 ± 1.5 | 4.12 |
| 2d | H | S | 15.0 ± 0.8 | 40.0 ± 2.5 | 2.67 |
| 3a | CH3 | CH | 55.0 ± 3.0 | 95.0 ± 6.0 | 1.73 |
| 3b | CH3 | N | 32.0 ± 1.5 | 58.0 ± 3.0 | 1.81 |
| 3c | CH3 | O | 12.0 ± 0.7 | 42.0 ± 2.0 | 3.50 |
| 3d | CH3 | S | 21.0 ± 1.2 | 55.0 ± 3.5 | 2.62 |
Key Observations from Pharmacological Data
-
High Affinity of Benzofuran Derivatives: The benzofuran-substituted diazepane derivatives, 2c and 3c , demonstrated the highest affinity for the σ1 receptor, with Ki values of 8.5 nM and 12.0 nM, respectively.[1]
-
Moderate to High Affinity Across the Series: In general, the synthesized 1,4-diazepane analogs exhibited moderate to high affinity for the σ1 receptor.[1]
-
Selectivity for σ1 over σ2: All tested compounds showed a preference for the σ1 receptor over the σ2 receptor, with selectivity ratios ranging from 1.73 to 4.12. Compound 2c displayed the highest selectivity.[1]
-
Impact of Substitution: The nature of the heterocyclic ring (X) and the substituent on the benzyl moiety (R) influenced the binding affinity and selectivity.
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines the methodology used to determine the binding affinity of the 1,4-diazepane analogs for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig liver membranes, which are a rich source of σ1 receptors.[3]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand.[3][4]
-
Non-specific Binding Agent: Haloperidol (10 µM), a compound with a different chemical structure to define non-specific binding.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: 1,4-diazepane analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Instrumentation: 96-well plates, liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds.
-
Dilute the [³H]-(+)-pentazocine in the assay buffer to the desired final concentration (typically around its Kd value).
-
Prepare the membrane homogenate in the assay buffer to a final protein concentration of approximately 100-200 µ g/well .
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
Total Binding Wells: Add assay buffer, membrane homogenate, and [³H]-(+)-pentazocine.
-
Non-specific Binding Wells: Add assay buffer, membrane homogenate, [³H]-(+)-pentazocine, and a high concentration of haloperidol (10 µM).
-
Competition Binding Wells: Add assay buffer, membrane homogenate, [³H]-(+)-pentazocine, and varying concentrations of the 1,4-diazepane analog being tested.
-
-
Incubation:
-
Incubate the 96-well plate at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are then washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki values for the test compounds are determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
-
Visualizing Key Pathways and Workflows
Sigma-1 Receptor Signaling and Modulation
The following diagram illustrates the role of the sigma-1 receptor as a molecular chaperone and its interaction with various client proteins, which can be modulated by 1,4-diazepane analogs.
Caption: Sigma-1 receptor signaling modulation by 1,4-diazepane analogs.
Experimental Workflow for Pharmacological Profiling
The diagram below outlines the key steps in the experimental workflow for determining the pharmacological profile of the 1,4-diazepane analogs.
Caption: Workflow for pharmacological profiling of 1,4-diazepane analogs.
References
- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis of Suvorexant
Suvorexant, a dual orexin receptor antagonist, is a key therapeutic agent for the treatment of insomnia. Its chiral structure necessitates highly efficient and stereoselective synthetic methods. This guide provides a comparative analysis of prominent benchmark studies on the enantioselective synthesis of Suvorexant, targeting researchers, scientists, and professionals in drug development. The focus is on the key strategies to establish the chiral center in the diazepane ring, a critical structural motif of the molecule.
Comparison of Key Enantioselective Strategies
Several innovative strategies have been developed to achieve the synthesis of the enantiomerically pure (R)-enantiomer of the suvorexant core. The following table summarizes the quantitative data from three notable approaches: Ruthenium-Catalyzed Asymmetric Reductive Amination, Enzymatic Transamination, and a Chiral Pool approach starting from (R)-3-aminobutyric acid.
| Parameter | Ru-Catalyzed Asymmetric Reductive Amination[1][2][3] | Enzymatic Transamination[1] | Chiral Pool Synthesis[1] |
| Key Transformation | Intramolecular Asymmetric Reductive Amination | Enantioselective Transamination | Intramolecular Cyclization |
| Catalyst/Reagent | Ru-based transfer hydrogenation catalyst | Transaminase enzyme (e.g., CDX-017) | N/A (Chiral starting material) |
| Substrate | Dialkyl ketone with an aliphatic amine | Prochiral ketone | (R)-3-aminobutyric acid derivative |
| Yield of Chiral Intermediate | 97% | Good conversion yields reported | Not explicitly stated for the key step |
| Enantiomeric Excess (e.e.) | 94.5% | >99% | >99% (maintained from starting material) |
| Overall Yield of Suvorexant | Not explicitly stated | Not explicitly stated | 31% (over eight steps) |
| Key Advantages | High yield for the key cyclization step | Exceptional enantioselectivity | Avoids costly catalysts and enzymes |
| Key Disadvantages | Use of a costly and specific Ruthenium catalyst[4] | Requires specific enzyme and conditions | Longer synthetic route (eight steps) |
Experimental Protocols
Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination
This method, developed by Strotman et al., represents a significant advancement in the synthesis of chiral 1,4-diazepanes.[1][2] The key step involves the intramolecular reductive amination of a dialkyl ketone with an aliphatic amine, mediated by a novel Ruthenium-based transfer hydrogenation catalyst.[1][2][3]
Key Step: Asymmetric Reductive Amination A solution of the amino-ketone precursor in a suitable solvent is treated with a novel Ru-based transfer hydrogenation catalyst. The reaction is typically carried out under an inert atmosphere. Mechanistic studies have indicated that CO2, a byproduct of the transfer hydrogenation, can affect the catalyst efficiency and reaction kinetics.[3] Purging the system of CO2 can lead to accelerated reaction rates.[3] This process yields the desired (R)-diazepane intermediate in high yield and enantiopurity.[1][2]
Enzymatic Transamination
Reported by Mangion et al., this approach utilizes a biocatalytic method to establish the chiral center.[1] The core of this strategy is the enantioselective transamination of a prochiral ketone precursor using a specific transaminase enzyme, such as CDX-017.[1]
Key Step: Tandem Enantioselective Transamination/Ring Annulation The synthesis involves a tandem reaction sequence where a prochiral ketone undergoes enantioselective transamination catalyzed by a specific enzyme. This is followed by an in-situ annulation to form the seven-membered diazepane ring. This method is noted for its excellent enantioselectivity, achieving an enantiomeric excess of over 99%.[1] The synthesis is also characterized by its use of inexpensive starting materials and a concise four-step linear sequence.[5][6]
Chiral Pool Synthesis from (R)-3-aminobutyric acid
This strategy employs a readily available chiral starting material, (R)-3-aminobutyric acid, to introduce the desired stereochemistry.[1]
Key Steps: Synthesis of Chiral Diazepane Intermediate (R)-3-aminobutyric acid is first protected and then condensed with a suitable partner. Following deprotection, an intramolecular cyclization is induced to form the chiral diazepane ring.[1] This method successfully avoids the use of biological enzymes, classical resolution techniques, or chiral HPLC separation.[1] The synthesis proceeds through eight linear steps to afford Suvorexant with an overall yield of 31% and maintains a high level of enantiopurity (>99% e.e.) throughout the sequence.[1]
Workflow and Pathway Visualization
The following diagrams illustrate the generalized workflows for the enantioselective synthesis of Suvorexant, highlighting the key strategies for introducing chirality.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016020405A1 - Novel routes of synthesis for the preparation of suvorexant - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cost Analysis of Synthetic Routes for Oseltamivir (Tamiflu®)
A critical evaluation of various synthetic pathways to the antiviral drug oseltamivir reveals a trade-off between starting material accessibility, process efficiency, and overall cost. This guide compares three prominent synthetic routes, providing a quantitative analysis of their economic viability and detailed experimental protocols for key transformations.
The commercial production of oseltamivir, marketed as Tamiflu®, has historically relied on a semi-synthetic approach starting from (-)-shikimic acid, a natural product extracted from Chinese star anise.[1][2][3] However, the limited availability and fluctuating price of this starting material have spurred the development of numerous alternative synthetic strategies.[3][4][5] This analysis focuses on a comparative assessment of the following routes:
-
Route 1: The Shikimic Acid Route (Roche's Industrial Synthesis)
-
Route 2: The Diels-Alder Route from Furan and Ethyl Acrylate (Corey Synthesis)
-
Route 3: The Azide-Free Route from Diethyl D-tartrate
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for each synthetic route, offering a direct comparison of their efficiency and potential cost-effectiveness.
| Parameter | Route 1: Shikimic Acid | Route 2: Diels-Alder | Route 3: Diethyl D-tartrate |
| Starting Material | (-)-Shikimic Acid | Furan, Ethyl Acrylate | Diethyl D-tartrate |
| Number of Steps | ~10-12[5] | ~11[1] | 11[6] |
| Overall Yield | 17-22%[1] | ~27%[5] | Not explicitly stated, but implied to be competitive. |
| Key Transformations | Epoxidation, Azide opening[7] | Asymmetric Diels-Alder[1] | Asymmetric aza-Henry, Domino nitro-Michael/HWE[6] |
| Use of Hazardous Reagents | Azides[1] | Avoids azides[1] | Azide-free[6] |
| Starting Material Cost | High and variable[3] | Low[1] | Inexpensive and abundant[6] |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: The Shikimic Acid Route (Key Step: Epoxidation and Azide Opening)
The industrial synthesis of oseltamivir from (-)-shikimic acid involves the formation of a key epoxide intermediate, which is then opened by an azide nucleophile to introduce one of the critical nitrogen functionalities.[7]
1. Epoxidation of Shikimic Acid Derivative: A derivative of (-)-shikimic acid, typically the methyl ester with protected hydroxyl groups, is treated with a suitable epoxidizing agent. For instance, treatment of methyl shikimate under Mitsunobu conditions can selectively activate the C-5 hydroxyl group, leading to the formation of an epoxide.[7]
2. Regioselective Azide Opening: The resulting epoxide is then subjected to a regioselective ring-opening reaction using an azide source, such as sodium azide. This reaction preferentially occurs at the sterically less hindered C-5 position to yield an azido alcohol, a key intermediate in the synthesis of oseltamivir.[5][7]
Route 2: The Diels-Alder Route (Key Step: Asymmetric Diels-Alder Reaction)
E.J. Corey and his group developed a novel synthetic route that bypasses the need for shikimic acid, starting from simple and inexpensive materials.[1]
1. Asymmetric Diels-Alder Reaction: The synthesis commences with an asymmetric Diels-Alder reaction between butadiene and the trifluoroethyl ester of acrylic acid.[1] This reaction is catalyzed by a chiral oxazaborolidine catalyst (CBS catalyst) to establish the desired stereochemistry in the cyclohexene core.[1]
2. Subsequent Transformations: The resulting Diels-Alder adduct is then converted to oseltamivir through a series of transformations, including amidation, iodolactamization, and aziridination, ultimately avoiding the use of potentially explosive azide reagents.[1]
Route 3: The Azide-Free Route from Diethyl D-tartrate (Key Steps: Asymmetric Aza-Henry and Domino Reaction)
This route provides an economical and practical alternative by utilizing the inexpensive and readily available starting material, diethyl D-tartrate.[6]
1. Asymmetric Aza-Henry Reaction: A key step in this synthesis is an asymmetric aza-Henry (nitro-Mannich) reaction to construct a chiral β-amino nitroalkane intermediate. This reaction sets the stereochemistry for one of the chiral centers in the final product.
2. Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: The synthesis features a domino reaction that efficiently constructs the cyclohexene ring of oseltamivir. This sequence involves an intramolecular nitro-Michael addition followed by a Horner-Wadsworth-Emmons olefination to form the carbon-carbon double bond of the cyclohexene ring.[6]
Mandatory Visualization
The following diagrams illustrate the logical flow of each synthetic route and a comparative analysis of their cost components.
Caption: Workflow diagrams of the three synthetic routes to oseltamivir.
Caption: Logical relationship of cost components for each synthetic route.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. procurementresource.com [procurementresource.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical and azide-free synthetic approach to oseltamivir from diethyl D-tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Safe Disposal of (R)-1-benzyl-5-methyl-1,4-diazepane: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-1-benzyl-5-methyl-1,4-diazepane, ensuring compliance with general laboratory safety standards.
This compound , a non-halogenated organic amine, is classified as harmful if swallowed and a serious eye irritant.[1] Adherence to proper disposal protocols is therefore essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste should be collected as a non-halogenated organic waste.
Key Principles of Segregation:
-
Do Not Mix with Incompatible Waste Streams: Keep this waste separate from halogenated solvents, acids, bases, and oxidizers.[3][4][5] Mixing incompatible chemicals can lead to dangerous reactions.[6]
-
Aqueous vs. Organic: Do not mix organic solvent waste with aqueous waste.[4][5]
-
Solid vs. Liquid: Collect liquid waste in a designated liquid waste container. Solid waste contaminated with the compound should be collected separately.
Step-by-Step Disposal Procedure
-
Select an Appropriate Waste Container:
-
Use a clean, leak-proof container made of a material compatible with organic amines (e.g., high-density polyethylene).[7]
-
The container should have a secure, tight-fitting lid to prevent spills and the release of vapors.[8] It is crucial to keep waste containers closed except when adding waste.[7][9]
-
-
Label the Waste Container:
-
Collect the Waste:
-
Carefully transfer the waste this compound, whether in pure form or in a non-halogenated solvent solution, into the designated waste container.
-
Avoid overfilling the container; a general guideline is to fill it to no more than 90% of its capacity.[10]
-
-
Decontaminate Empty Containers:
-
An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[11]
-
The rinsate must be collected and disposed of as hazardous waste in your non-halogenated organic waste container.[11]
-
After triple-rinsing, deface or remove the original label and remove the cap before disposing of the container in the regular trash.[11]
-
-
Store the Waste Container:
-
Arrange for Disposal:
Spill Management
In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2][8] Collect the contaminated absorbent material into a sealed, airtight container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
Waste Minimization
In line with best laboratory practices, always strive to minimize the generation of chemical waste. This can be achieved by:
-
Ordering only the necessary quantities of chemicals.[7]
-
Reducing the scale of experiments whenever feasible.[7]
-
Avoiding the mixing of hazardous and non-hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | 1620097-06-4 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling (R)-1-benzyl-5-methyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling (R)-1-benzyl-5-methyl-1,4-diazepane (CAS RN: 1620097-06-4). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Safety Data
GHS Hazard Summary:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and ensure proper response in case of an incident.
| Statement Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash hands thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of inhalation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: Step-by-Step Handling Procedures
The following is a step-by-step guide for the safe handling of this compound, particularly in the context of its use as an intermediate in chemical synthesis.
Preparation:
-
Review Safety Data: Before beginning any work, thoroughly review this safety guide and any other available safety information.
-
Ensure Proper Ventilation: Set up all apparatus within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Have spill containment materials, such as absorbent pads and a neutralizing agent for amines (e.g., a weak acid like citric acid), readily accessible.
-
Inert Atmosphere: As this compound may be air-sensitive, prepare for reactions to be conducted under an inert atmosphere (e.g., nitrogen or argon).[4][5][6]
Handling the Chemical:
-
Don PPE: Put on all required personal protective equipment.
-
Transfer of Reagent:
-
For transferring the liquid, use a clean, dry syringe or a cannula.[4][5][6]
-
If using a syringe, ensure it is properly purged with an inert gas to remove any air or moisture.[7]
-
When drawing the liquid, insert the needle into the container and slowly pull the plunger.
-
Transfer the liquid to the reaction vessel, ensuring the needle tip is below the surface of the solvent in the vessel to avoid splashing.
-
-
During the Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Maintain the inert atmosphere throughout the process.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully as per the specific experimental protocol.
-
When performing extractions or washes, be aware of potential pressure build-up and vent the separatory funnel frequently.
-
In Case of a Spill:
-
Evacuate: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Neutralize: For amine spills, cautiously neutralize with a weak acid.
-
Clean-up: Wearing appropriate PPE, collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation:
-
Container Management:
-
Disposal Method:
Visualized Workflows
To further clarify the safety and operational procedures, the following diagrams illustrate the logical flow of handling and a typical experimental workflow.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: A simplified experimental workflow using this compound.
References
- 1. 1-BENZYL-1,4-DIAZEPANE - Safety Data Sheet [chemicalbook.com]
- 2. 1001401-60-0|(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
